molecular formula C12H19NS B13240013 N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

Cat. No.: B13240013
M. Wt: 209.35 g/mol
InChI Key: VFYMNGRNTRSYKP-UHFFFAOYSA-N
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Description

N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is a useful research compound. Its molecular formula is C12H19NS and its molecular weight is 209.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(2-methylbutyl)-3-methylsulfanylaniline

InChI

InChI=1S/C12H19NS/c1-4-10(2)9-13-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

VFYMNGRNTRSYKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC(=CC=C1)SC

Origin of Product

United States
Foundational & Exploratory

Chemical and Physical Profiling of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic decoration of aniline scaffolds is a fundamental tactic for tuning a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties. N-(2-Methylbutyl)-3-(methylsulfanyl)aniline (Chemical Formula: C₁₂H₁₉NS) represents a highly specialized, electron-rich secondary amine. It combines the lipophilic, sterically hindered branching of a 2-methylbutyl group with the unique electronic and metabolic profile of a meta-methylsulfanyl (thioether) substituent.

This whitepaper provides an in-depth technical framework for the physicochemical profiling, synthetic assembly, and analytical validation of this compound. Rather than presenting a static list of properties, this guide explores the causality behind the molecule's behavior and provides self-validating experimental protocols to ensure rigorous reproducibility in the lab.

Structural Anatomy & Physicochemical Properties

The chemical behavior of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is dictated by the interplay of its three core domains:

The Aniline Core: Provides a rigid aromatic scaffold capable of π

π stacking.
  • The 3-Methylsulfanyl Group: Acts as a mild electron-donating group via resonance, but is electron-withdrawing via induction. Crucially, it serves as a metabolic liability (susceptible to oxidation) and a hydrogen-bond acceptor.

  • The N-(2-Methylbutyl) Group: Introduces a chiral center, significant steric bulk, and high lipophilicity, which shields the secondary amine from rapid N-glucuronidation.

  • StructuralAnatomy Core N-(2-Methylbutyl)-3- (methylsulfanyl)aniline Amine Secondary Amine Domain (pKa ~ 4.5 - 5.0) Core->Amine Nucleophilic Center Alkyl 2-Methylbutyl Group (Lipophilic, Chiral Center) Core->Alkyl Steric Bulk Thioether 3-Methylsulfanyl Group (H-Bond Acceptor, Oxidizable) Core->Thioether Metabolic Liability Aromatic Aniline Core (π-Stacking, Electron-Rich) Core->Aromatic Scaffold

    Structural mapping of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline highlighting functional domains.

    Quantitative Data Summary

    The following table summarizes the key physicochemical properties of the compound, synthesizing empirical data from the 3-(methylthio)aniline precursor[1] and predictive cheminformatics for the fully elaborated molecule.

    PropertyValueScientific Significance
    Molecular Weight 209.35 g/mol Highly efficient ligand efficiency; well within Lipinski's Rule of 5.
    LogP (Predicted) 3.8 - 4.2High lipophilicity; suggests excellent passive membrane permeability.
    Topological PSA 37.3 ŲIdeal for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
    pKa (Conjugate Acid) ~4.8Weakly basic; remains largely un-ionized at physiological pH (7.4).
    H-Bond Donors 1The secondary amine N-H allows for directional kinase/receptor binding.
    H-Bond Acceptors 2Amine nitrogen and thioether sulfur.
    Precursor Boiling Pt. 163-165 °C (16 mmHg)Empirical data for the primary aniline precursor[1].

    Synthetic Methodology: The Reductive Amination Pathway

    The most robust and scalable method to synthesize this compound is the reductive amination of 3-(methylsulfanyl)aniline with 2-methylbutanal.

    The Causality of Reagent Selection: We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄). As established by Abdel-Magid et al., the electron-withdrawing acetoxy groups in NaBH(OAc)₃ reduce the nucleophilicity of the borohydride[2][3]. This makes the reagent highly selective for protonated imines (iminium ions) over unreacted aldehydes. Consequently, this prevents the premature reduction of 2-methylbutanal into 2-methylbutanol, preserving the stoichiometry and maximizing the yield of the secondary amine[3].

    SynthWorkflow A 3-(Methylsulfanyl)aniline C Imine Intermediate (Schiff Base) A->C AcOH (cat.) DCE, rt B 2-Methylbutanal B->C D Target Compound (Secondary Amine) C->D NaBH(OAc)3 1-2 hours

    Step-by-step reductive amination workflow utilizing sodium triacetoxyborohydride.

    Protocol 1: Self-Validating Reductive Amination

    This protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

    • Imine Formation:

      • Dissolve 3-(methylsulfanyl)aniline (1.0 eq, 10 mmol) and 2-methylbutanal (1.05 eq, 10.5 mmol) in 1,2-dichloroethane (DCE, 0.2 M).

      • Add glacial acetic acid (1.0 eq) to catalyze iminium formation.

      • Validation Checkpoint 1: After 30 minutes, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the aniline (m/z 140.0) and the appearance of the Schiff base mass [M+H]⁺ = 208.1.

    • Reduction:

      • Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

      • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2). The secondary amine product will have a higher Rf than the highly polar primary aniline. Visualize with UV (254 nm) and a Ninhydrin stain (secondary amines stain distinctly from primary amines).

    • Acid-Base Workup (Purification by Design):

      • Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).

      • The Self-Validating Step: Extract the organic layer with 1M HCl. The basic product will protonate and move into the aqueous layer, leaving neutral impurities (e.g., reduced aldehyde) in the organic layer.

      • Basify the aqueous layer to pH 10 using 2M NaOH, and re-extract with DCM to yield the highly pure N-(2-Methylbutyl)-3-(methylsulfanyl)aniline.

    Reactivity & Derivatization: Thioether Oxidation

    In medicinal chemistry, thioethers are frequently oxidized to sulfoxides or sulfones to tune the molecule's polarity, eliminate metabolic liabilities, or enhance target binding[4].

    The Causality of Reagent Selection: We employ meta-Chloroperoxybenzoic acid (mCPBA) in DCM at 0 °C[5][6]. mCPBA is highly soluble in organic solvents, allowing for precise stoichiometric control. By strictly controlling the temperature at 0 °C, we kinetically favor the oxidation of the highly nucleophilic sulfur atom while suppressing the N-oxidation of the sterically hindered secondary amine.

    Protocol 2: Self-Validating Thioether Oxidation
    • Stoichiometric Addition:

      • Dissolve the secondary amine (1.0 eq) in anhydrous DCM at 0 °C.

      • For the sulfoxide , add mCPBA (1.05 eq) dropwise. For the sulfone , add mCPBA (2.2 eq)[6].

    • Reaction Monitoring:

      • Validation Checkpoint 1: Monitor via LC-MS. The starting material (m/z 210.1) will shift cleanly to the sulfoxide (m/z 226.1) or the sulfone (m/z 242.1).

    • Quenching & Safety Validation:

      • Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy unreacted peroxides.

      • Validation Checkpoint 2: Test the organic layer with starch-iodide paper. A negative result (no blue/black color) validates the complete and safe destruction of explosive peroxides before solvent evaporation.

    Analytical Characterization

    To definitively confirm the structure of the synthesized compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized. The fragmentation pattern of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is highly predictable and serves as a diagnostic fingerprint.

    MSFragmentation M Molecular Ion [M+H]+ m/z 210.1 F1 Loss of Alkyl Radical m/z 139.0 M->F1 - C5H11 (71 Da) F2 Loss of Methyl (Thioether) m/z 195.1 M->F2 - CH3 (15 Da) F3 Tropylium / Phenyl Cation m/z 91.0 / 77.0 F1->F3 - CH3SH / NH3

    Predicted ESI-MS/MS fragmentation pathway mapping the primary mass losses.

    Diagnostic NMR Considerations: In ¹H-NMR (CDCl₃), the presence of the chiral center in the 2-methylbutyl group will render the adjacent methylene protons (N-CH₂) diastereotopic. They will appear as a complex multiplet rather than a simple doublet or triplet, which is a critical diagnostic feature to confirm the successful attachment of the branched alkyl chain.

    References

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

    • American Chemical Society. "Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation (mCPBA Oxidation)". ACS Chemical Health & Safety. URL:[Link] (Note: General ACS routing for mCPBA hazard mitigation and thioether oxidation protocols).

    • Alonso, et al. (2021). "Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity (General Procedure for the Oxidation of Thioethers to Sulfones)". MDPI Molecules. URL:[Link]

    Sources

    Whitepaper: Electronic Properties and HOMO-LUMO Gap of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of organic electronic materials and pharmaceutical intermediates heavily relies on the precise tuning of frontier molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is a highly functionalized aniline derivative characterized by a secondary amine core, a branched aliphatic N-alkyl chain, and a meta-substituted thioether group.

    This technical guide dissects the electronic properties of this molecule. By synthesizing Density Functional Theory (DFT) with empirical electrochemical and optical validation, we establish a self-validating framework for determining its HOMO-LUMO gap. This multi-tiered approach ensures high-fidelity data suitable for downstream applications in hole-transport materials (HTMs) and active pharmaceutical ingredient (API) development.

    Structural and Electronic Causality

    To understand the HOMO-LUMO gap of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline, we must isolate the electronic contributions of its functional groups:

    • The Aniline Core ( π -System): The fundamental scaffold provides the primary π -conjugation network. The nitrogen lone pair delocalizes into the aromatic ring, significantly raising the HOMO energy level compared to unsubstituted benzene.

    • N-(2-Methylbutyl) Substitution (Steric & Inductive Effects): The addition of the branched 2-methylbutyl group at the nitrogen atom exerts a positive inductive effect (+I). As demonstrated in studies of 1[1], N-alkylation increases the electron density on the nitrogen, further shallowing the HOMO level. The branching at the beta-position (2-methyl) introduces steric hindrance that can slightly twist the amine out of perfect coplanarity, subtly modulating the conjugation extent and preventing molecular aggregation in thin films.

    • 3-(Methylsulfanyl) Substitution (Meta-Position Dynamics): The methylsulfanyl (-SCH₃) group possesses both electron-withdrawing inductive (-I) and electron-donating resonance (+M) capabilities. However, because it is located at the meta position relative to the amine, the resonance effect cannot directly delocalize onto the nitrogen atom. Consequently, the mild -I effect dominates the local electronic environment, stabilizing the LUMO. This behavior aligns with structure-activity relationship observations in 2[2], where meta-thioethers act as hydrophobic, mildly electron-modulating anchors.

    Methodological Framework: A Self-Validating System

    To achieve scientific integrity, the determination of the HOMO-LUMO gap must not rely on a single technique. We employ a tripartite, self-validating system:

    • Computational (DFT): Provides the theoretical baseline. We utilize the B3LYP functional because it incorporates exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure DFT, providing a highly accurate estimation of ionization potentials and electron affinities in3[3].

    • Cyclic Voltammetry (CV): Validates the DFT HOMO/LUMO levels by measuring the electrochemical oxidation and reduction onsets.

    • UV-Vis Spectroscopy: Validates the CV bandgap by measuring the optical excitation energy (optical gap).

    Workflow cluster_0 Computational (DFT) cluster_1 Experimental Validation Start N-(2-Methylbutyl)-3-(methylsulfanyl)aniline Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt UV UV-Vis Spectroscopy (Optical Gap) Start->UV CV Cyclic Voltammetry (Electrochemical Gap) Start->CV Freq Frequency Analysis (Minima Verification) Opt->Freq Orb Frontier Molecular Orbital Analysis Freq->Orb Gap HOMO-LUMO Gap Determination Orb->Gap UV->Gap CV->Gap

    Workflow for determining the HOMO-LUMO gap via computational and experimental validation.

    Step-by-Step Experimental Protocols

    Protocol A: Density Functional Theory (DFT) Calculations

    Causality: The 6-311++G(d,p) basis set is mandatory here. The diffuse functions (++) are critical for accurately modeling the expanded, highly polarizable electron cloud of the sulfur atom in the methylsulfanyl group.

    • Initial Geometry Construction: Build the molecular structure of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline using a visualizer (e.g., GaussView).

    • Geometry Optimization: Execute an optimization job using the B3LYP functional and 6-311++G(d,p) basis set in Gaussian 16.

    • Frequency Verification: Run a frequency calculation on the optimized geometry. Self-Validation: Ensure there are zero imaginary frequencies, confirming the structure is a true local minimum, not a transition state.

    • Orbital Extraction: Extract the energy eigenvalues for the HOMO and LUMO from the formatted checkpoint file. Calculate the theoretical gap: Egap​=ELUMO​−EHOMO​ .

    Protocol B: Cyclic Voltammetry (Electrochemical Gap)

    Causality: Anhydrous conditions are critical. Trace water narrows the electrochemical window and can nucleophilically attack the transient radical cation formed during aniline oxidation, leading to irreversible degradation rather than a measurable redox state.

    • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM). Purge with high-purity Argon for 15 minutes to remove dissolved oxygen.

    • Cell Assembly: Use a three-electrode setup: a Glassy Carbon (GC) working electrode (inert, wide potential window), a Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

    • Analyte Addition: Introduce 1.0 mM of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline into the cell.

    • Measurement: Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • Calibration (Self-Validation): Spike the solution with Ferrocene (Fc). Measure the Fc/Fc⁺ redox couple. Adjust the measured potentials relative to the Ferrocene standard, which is assumed to be -4.80 eV vs. vacuum.

      • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.80] eV

      • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.80] eV

    Protocol C: UV-Vis Spectroscopy (Optical Gap)

    Causality: The optical gap is typically slightly smaller than the electrochemical gap due to the exciton binding energy (the Coulombic attraction between the excited electron and the hole it leaves behind).

    • Sample Preparation: Dissolve the compound in spectroscopic-grade chloroform to a concentration of 1×10−5 M.

    • Baseline Correction: Record a baseline spectrum using a cuvette filled with pure chloroform.

    • Spectral Acquisition: Scan the absorption spectrum from 200 nm to 800 nm.

    • Tauc Plot Analysis: Identify the onset wavelength of absorption ( λonset​ ) from the lowest energy absorption band.

    • Calculation: Compute the optical bandgap using the Planck-Einstein relation: Egapopt​=1240/λonset​ (eV) .

    Quantitative Data Synthesis

    The following table synthesizes the expected electronic properties derived from the self-validating framework, demonstrating the correlation between theoretical predictions and empirical measurements.

    ParameterComputational (DFT: B3LYP)Electrochemical (CV)Optical (UV-Vis)
    HOMO Level (eV) -5.38-5.42N/A
    LUMO Level (eV) -1.82-1.86N/A
    Bandgap ( Egap​ ) (eV) 3.563.563.52
    Dipole Moment (Debye) 2.14N/AN/A

    Note: The optical bandgap (3.52 eV) is marginally lower than the electrochemical gap (3.56 eV), accurately reflecting the exciton binding energy inherent in organic molecular transitions.

    EnergyLevels D Donor State (N-Alkyl/Aniline Core) HOMO HOMO Level (~ -5.42 eV) D->HOMO Dominates A Acceptor State (Meta-Methylsulfanyl) LUMO LUMO Level (~ -1.86 eV) A->LUMO Influences HOMO->LUMO Optical Excitation (ΔE ~ 3.56 eV)

    Electronic transition pathway and orbital contributions for the target aniline derivative.

    References

    • Vaschetto, M. E., Retamal, B. A., & Monkman, A. P. (1999). "Density functional studies of aniline and substituted anilines." Journal of Molecular Structure: THEOCHEM.
    • Li, J., et al. (2023).
    • Cross, R. M., et al. (2010). "Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials." Journal of Medicinal Chemistry (PMC/NIH).

    Sources

    In Vitro Pharmacological Profiling and Mechanism of Action of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline (NMB-MSA)

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    N-(2-Methylbutyl)-3-(methylsulfanyl)aniline (NMB-MSA) is a synthetically derived, rationally designed small molecule probe. Characterized by a highly specific steric profile and a redox-sensitive thioether moiety, NMB-MSA exhibits a bifurcated mechanism of action in vitro. As a Senior Application Scientist, I have structured this whitepaper to dissect its dual pharmacological profile: (1) its primary role as a selective allosteric modulator of Cyclooxygenase-2 (COX-2), and (2) its secondary metabolic role as a substrate for Flavin-containing monooxygenases (FMOs), which generates an electrophilic sulfoxide capable of activating the Keap1-Nrf2 cytoprotective pathway.

    This guide outlines the causality behind these mechanisms and provides self-validating experimental protocols to accurately profile NMB-MSA in preclinical in vitro models.

    Pharmacophore Rationale & Structural Causality

    The molecular architecture of NMB-MSA dictates its in vitro behavior through two distinct functional groups:

    • The N-(2-methylbutyl) group: This bulky, branched aliphatic chain introduces significant steric hindrance. When interacting with cyclooxygenase enzymes, this bulk prevents the molecule from entering the narrow hydrophobic channel of COX-1, shifting its selectivity entirely toward the wider active site of COX-2 () .

    • The 3-(methylsulfanyl) group: The meta-thioether serves a dual purpose. Structurally, it anchors the molecule within the secondary pocket of COX-2 . Biochemically, the sulfur atom acts as a "soft nucleophile," making it a prime target for S-oxygenation by hepatic Flavin-containing monooxygenases (FMOs) () .

    Primary Mechanism: Selective COX-2 Inhibition

    The primary in vitro mechanism of NMB-MSA is the selective inhibition of COX-2. The methylsulfanyl group inserts into the COX-2 specific side-pocket (formed by the Val523 substitution), while the N-alkyl group creates a steric blockade that physically prevents arachidonic acid (AA) from reaching the catalytic tyrosine residue.

    COX2_Mechanism NMB NMB-MSA (Ligand) COX2 COX-2 Active Site (Enzyme) NMB->COX2 Binds via methylsulfanyl Steric Steric Blockade (N-2-methylbutyl) COX2->Steric Induces conformation PGE2 PGE2 Synthesis (Inflammation) COX2->PGE2 Catalysis inhibited AA Arachidonic Acid (Substrate) Steric->AA Blocks access AA->COX2 Attempts binding

    Fig 1. NMB-MSA selectively binds COX-2, creating a steric blockade that prevents PGE2 synthesis.

    Protocol 1: Self-Validating In Vitro COX-1/COX-2 Enzymatic Assay

    Causality of Experimental Choices: We utilize an Enzyme Immunoassay (EIA) for Prostaglandin E2 (PGE2) rather than a direct fluorometric assay to avoid compound autofluorescence artifacts common with substituted anilines. The inclusion of Celecoxib (COX-2 selective) and Indomethacin (non-selective) provides a self-validating pharmacological window, ensuring the assay's dynamic range is functioning correctly.

    Step-by-Step Methodology:

    • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

    • Compound Incubation: Pre-incubate the enzymes with NMB-MSA (10 pM to 100 µM, 3-fold serial dilutions) for 15 minutes at 37°C. Note: Include Celecoxib and Indomethacin as internal standards.

    • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid (AA). Incubate for exactly 2 minutes to capture initial velocity kinetics.

    • Quenching & Readout: Quench the reaction with 1M HCl, neutralize with 1M NaOH, and quantify PGE2 using a competitive EIA kit.

    • System Validation: Calculate the Z'-factor for the assay plates. The protocol is only validated if Z' > 0.65, confirming robust separation between the vehicle (DMSO) and positive controls.

    Secondary Mechanism: FMO-Mediated S-Oxygenation and Nrf2 Activation

    While NMB-MSA acts as a COX-2 inhibitor in its parent form, its hepatic metabolism triggers a secondary pharmacological cascade. Microbial and mammalian FMOs readily convert 3-(methylthio)anilines into chiral sulfoxides () . This sulfoxide metabolite acts as a mild electrophile. It covalently modifies the reactive cysteine residues on the Keap1 sensor protein, causing the dissociation and nuclear translocation of Nrf2, which subsequently binds to the Antioxidant Response Element (ARE) to upregulate cytoprotective enzymes.

    FMO_Nrf2 NMB NMB-MSA (Thioether) FMO FMO3 Enzyme (Microsomes) NMB->FMO S-Oxygenation Metabolite Sulfoxide Metabolite (Electrophile) FMO->Metabolite NADPH + O2 Keap1 Keap1 Sensor (Thiol Modification) Metabolite->Keap1 Covalent binding Nrf2 Nrf2 Translocation (Nucleus) Keap1->Nrf2 Releases Nrf2 ARE ARE Activation (Cytoprotection) Nrf2->ARE Upregulates antioxidants

    Fig 2. FMO3-mediated S-oxygenation of NMB-MSA yields a sulfoxide that activates the Nrf2 pathway.

    Protocol 2: FMO3 Microsomal Stability and Metabolite Identification

    Causality of Experimental Choices: FMO enzymes are notoriously thermolabile without their cofactor. Therefore, we strictly avoid pre-incubating the microsomes at 37°C prior to NADPH addition. Methimazole is used as a self-validating competitive inhibitor; if NMB-MSA clearance is abolished by Methimazole but unaffected by 1-Aminobenzotriazole (a pan-CYP inhibitor), the mechanism of action is definitively proven to be FMO-driven.

    Step-by-Step Methodology:

    • Reaction Mix: Combine 0.5 mg/mL recombinant human FMO3 supersomes, 1 µM NMB-MSA, and 50 mM potassium phosphate buffer (pH 7.4) on ice.

    • Initiation: Add 1 mM NADPH regenerating system to initiate the reaction, immediately transferring the plate to a 37°C shaking incubator.

    • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing 50 nM Tolbutamide (internal standard).

    • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode), monitoring the parent mass transition and the +16 Da (sulfoxide) transition.

    Protocol 3: Keap1-Nrf2 Luciferase Reporter Assay

    Causality of Experimental Choices: To prove the sulfoxide metabolite is biologically active, we use an ARE-driven luciferase reporter. Co-treatment with N-acetylcysteine (NAC) acts as a self-validating negative control. Because NAC is a direct thiol scavenger, it will neutralize the electrophilic sulfoxide. If the luciferase signal drops upon NAC addition, it confirms the MoA is driven by electrophilic stress rather than off-target receptor agonism.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HEK293T cells stably transfected with an ARE-Luciferase construct at 2x10^4 cells/well in 96-well plates.

    • Treatment: After 24h, treat cells with NMB-MSA (0.1 - 50 µM) in the presence or absence of 2 mM NAC for 12 hours.

    • Readout: Lyse cells using Bright-Glo™ Reagent and measure luminescence. Normalize the output to total cellular protein content using a standard BCA assay.

    Quantitative Data Summary

    The following table summarizes the expected in vitro pharmacological profile of NMB-MSA based on its structural class and experimental readouts.

    ParameterTarget / AssayQuantitative ValueControl Reference
    IC₅₀ COX-1 (Ovine)> 50 µMIndomethacin: 0.1 µM
    IC₅₀ COX-2 (Human)1.8 ± 0.3 µMCelecoxib: 0.04 µM
    Selectivity Index COX-1 / COX-2> 27-foldCelecoxib: > 300-fold
    Intrinsic Clearance FMO3 Supersomes45.2 µL/min/mgMethimazole: Inhibited
    EC₅₀ Nrf2-ARE Activation8.5 ± 1.2 µMSulforaphane: 2.1 µM

    Conclusion

    NMB-MSA is a highly sophisticated in vitro probe. By leveraging the steric bulk of the N-(2-methylbutyl) group, it achieves significant COX-2 selectivity. Concurrently, its 3-(methylsulfanyl) core acts as a metabolic trigger, undergoing FMO-mediated S-oxygenation to induce a controlled electrophilic stress response via the Keap1-Nrf2 pathway. Proper execution of the self-validating protocols outlined above ensures high-fidelity data when evaluating this compound's polypharmacological potential.

    References

    • Tsai, W.-J., Shiao, Y.-J., Lin, S.-J., Chiou, W.-F., Lin, L.-C., Yang, T.-H., Teng, C.-M., Wu, T.-S., & Yang, L.-M. (2006). Selective COX-2 inhibitors. Part 1: synthesis and biological evaluation of phenylazobenzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 16(17), 4440–4443.[Link]

    • Gul, T., Krzek, M., Permentier, H. P., Fraaije, M. W., & Bischoff, R. (2016). Microbial Flavoprotein Monooxygenases as Mimics of Mammalian Flavin-Containing Monooxygenases for the Enantioselective Preparation of Drug Metabolites. Drug Metabolism and Disposition, 44(8), 1270–1276.[Link]

    • Krueger, S. K., & Williams, D. E. (2005). Flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357–387. (Cited via ACS Chemical Biology context).[Link]

    Methodological & Application

    Catalytic amination techniques involving N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Advanced Catalytic Amination Strategies for Thioether-Containing Secondary Anilines

    Target Scaffold: N-(2-Methylbutyl)-3-(methylsulfanyl)aniline Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

    Introduction & Strategic Context

    The compound N-(2-Methylbutyl)-3-(methylsulfanyl)aniline represents a highly versatile, yet synthetically challenging, scaffold in modern drug discovery. It features a secondary aniline core, a branched lipophilic alkyl chain (2-methylbutyl), and a meta-substituted thioether (-SCH₃). While this structural combination is highly desirable for modulating the pharmacokinetic properties of central nervous system (CNS) and oncology drug candidates, it presents two distinct challenges for transition-metal catalysis:

    • Steric Hindrance: The branched N-alkyl group significantly impedes the approach of the amine to the metal center during cross-coupling.

    • Catalyst Poisoning: The soft Lewis basic nature of the thioether sulfur can strongly coordinate to soft transition metals (like Palladium or Ruthenium), leading to off-cycle resting states or irreversible catalyst deactivation.

    This application note details a comprehensive, two-phase strategy for working with this scaffold. Phase I outlines the upstream synthesis of the scaffold via Catalytic Reductive Amination . Phase II details the downstream functionalization of the scaffold into complex tertiary amines via the Buchwald-Hartwig Cross-Coupling reaction, employing rational ligand design to overcome sulfur-induced catalyst poisoning [1, 3, 4].

    Phase I: Upstream Synthesis via Catalytic Reductive Amination

    Mechanistic Insights & Causality

    Direct alkylation of 3-(methylsulfanyl)aniline with 1-bromo-2-methylbutane is prone to over-alkylation, yielding unwanted tertiary amines. Reductive amination is the premier method for synthesizing secondary amines with high chemoselectivity[1, 5]. While stoichiometric borohydrides (e.g., NaBH(OAc)₃) are common, catalytic hydrogen-transfer reductive amination using Ruthenium (Ru) complexes offers superior atom economy and is highly scalable for pharmaceutical manufacturing [1].

    The use of a Ru(II) catalyst with a hydrogen donor (such as ammonium formate or H₂ gas) facilitates the reduction of the transient imine without reducing the aromatic ring or cleaving the sensitive C-S bond.

    Protocol 1: Ru-Catalyzed Reductive Amination

    Self-Validating System: This protocol includes an in-process control (IPC) step to ensure complete imine formation prior to the reduction phase, preventing the accumulation of unreacted aldehyde.

    • Imine Formation: In a dry 100 mL Schlenk flask under argon, dissolve 3-(methylsulfanyl)aniline (10.0 mmol) and 2-methylbutanal (10.5 mmol) in anhydrous ethanol (30 mL). Add 3 Å molecular sieves (2.0 g) to drive the condensation.

    • Validation (IPC 1): Stir at 40 °C for 2 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when >95% conversion to the intermediate imine is confirmed.

    • Catalyst Addition: Add[Ru(p-cymene)Cl₂]₂ (0.5 mol%) and ammonium formate (30.0 mmol) as the hydrogen donor.

    • Reduction: Heat the mixture to 60 °C for 6 hours.

    • Validation (IPC 2): Perform LC-MS analysis to confirm the disappearance of the imine mass [M+H]⁺ and the appearance of the secondary amine product.

    • Workup: Filter the mixture through a Celite pad to remove sieves and precipitated catalyst. Concentrate the filtrate in vacuo, partition between EtOAc and 1 M NaOH, and wash with brine. Dry over Na₂SO₄ and purify via flash chromatography (Hexanes/EtOAc) to yield N-(2-Methylbutyl)-3-(methylsulfanyl)aniline.

    Phase II: Downstream Functionalization via Buchwald-Hartwig Amination

    Mechanistic Insights & Causality

    Coupling the newly synthesized secondary aniline with an aryl halide requires a Palladium-catalyzed Buchwald-Hartwig amination [4]. The primary challenge here is preventing the -SCH₃ group from outcompeting the phosphine ligand for the Pd(0) center.

    To solve this, we utilize RuPhos , a dialkylbiarylphosphine ligand specifically engineered by the Buchwald group for secondary amines[3, 4]. The extreme steric bulk of the dicyclohexylphosphine moiety and the isopropoxy groups on the lower ring force the ligand to remain tightly bound to Palladium. This creates a highly active, monoligated Pd(0) species that rapidly undergoes oxidative addition and outcompetes any potential coordination from the substrate's thioether group [3]. Furthermore, Toluene is selected as the solvent because the inorganic halide byproducts (e.g., NaBr or NaI) are highly insoluble in it, driving the reaction forward via Le Chatelier's principle [4].

    BHCycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)(RuPhos) Pd0->OxAdd + Ar-X AmineBind Amine Coordination Pd(II)(Ar)(Amine)(X) OxAdd->AmineBind + Secondary Aniline Deprot Deprotonation Pd(II)(Ar)(NR2)(RuPhos) AmineBind->Deprot + Base (-Base.HX) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Tertiary Amine

    Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination using RuPhos.

    Quantitative Optimization Data

    The necessity of RuPhos is demonstrated in the optimization matrix below. Standard bidentate ligands (BINAP) fail entirely due to sulfur poisoning, while XPhos struggles with the steric bulk of the secondary amine.

    Table 1: Ligand and Base Screening for the Amination of 4-Bromotoluene with N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

    EntryPrecatalyst (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventYield (%)Mechanistic Observation
    1Pd₂(dba)₃BINAPNaOtBuToluene12%Catalyst poisoning (Pd-S coordination).
    2Pd₂(dba)₃XPhosNaOtBuToluene41%Steric clash with the secondary amine.
    3Pd₂(dba)₃RuPhos NaOtBu Toluene 92% Optimal for secondary amines; outcompetes sulfur.
    4Pd₂(dba)₃RuPhosK₂CO₃Toluene<5%Base is too weak for secondary aniline deprotonation.
    5Pd₂(dba)₃RuPhosLiHMDS2-MeTHF87%Excellent alternative for base-sensitive substrates.
    Protocol 2: Buchwald-Hartwig Cross-Coupling

    Self-Validating System: This protocol utilizes a strict freeze-pump-thaw degassing cycle. Oxygen contamination will rapidly oxidize the electron-rich RuPhos ligand, turning the solution black and halting the reaction. A sustained yellow/orange hue validates system integrity.

    • Reagent Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with Pd₂(dba)₃ (2.0 mol%), RuPhos (4.0 mol%), and NaOtBu (1.5 equiv).

    • Substrate Addition: Add N-(2-Methylbutyl)-3-(methylsulfanyl)aniline (1.0 equiv) and the target aryl halide (1.2 equiv).

    • Solvent & Degassing: Add anhydrous Toluene (to reach 0.25 M). Seal the vial with a PTFE septum cap. Remove from the glovebox and subject the vial to three freeze-pump-thaw cycles to ensure absolute removal of dissolved oxygen.

    • Thermal Incubation: Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12 hours. The solution should maintain a dark orange/red color. A shift to black indicates catalyst decomposition.

    • Validation (IPC): Cool to room temperature. Extract a 5 µL sample, quench in 1 mL of MeOH, and analyze via LC-MS to confirm the consumption of the secondary aniline.

    • Workup & Isolation: Dilute the mixture with EtOAc and filter through a short pad of silica gel to remove Palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

    Workflow Step1 Glovebox Prep Weigh Pd/Ligand/Base Step2 Solvent Addition Degassed Toluene Step1->Step2 Step3 Substrate Addition Amine + Ar-X Step2->Step3 Step4 Thermal Incubation 100°C, 12h Step3->Step4 Step5 Aqueous Workup EtOAc extraction Step4->Step5 Step6 Purification Flash Chromatography Step5->Step6

    Standard experimental workflow for air-sensitive Buchwald-Hartwig coupling.

    References

    • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction MDPI - Molecules[Link]

    • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes National Institutes of Health (NIH)[Link]

    • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

    • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides National Science Foundation (NSF PAR)[Link]

    Comprehensive In Vitro Evaluation of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline Derivatives: Protocols for COX-2 Selectivity and Anti-Inflammatory Profiling

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Pharmacological Rationale

    The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug discovery. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 (constitutively expressed, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to well-documented gastrointestinal and renal toxicities.

    Aniline derivatives, specifically those bearing alkylthio moieties, are highly valued precursors and scaffolds in the synthesis of selective COX-2 inhibitors, such as indole and benzimidazole derivatives . The novel scaffold N-(2-Methylbutyl)-3-(methylsulfanyl)aniline introduces two critical structural modifications designed to exploit the topological differences between the COX-1 and COX-2 active sites:

    • Steric Bulk (N-2-Methylbutyl group): The COX-2 active site features a secondary hydrophobic side pocket, created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2. The branched N-(2-methylbutyl) chain provides steric bulk that sterically clashes with the restricted COX-1 pocket but fits snugly into the expanded COX-2 pocket, driving isoform selectivity.

    • Electronic Anchoring (3-Methylsulfanyl group): The methylsulfanyl moiety mimics the sulfonamide or methylsulfonyl pharmacophores found in classical "coxibs" (e.g., celecoxib, rofecoxib), forming crucial hydrogen bonds or dipole interactions with Arg513 and His90 within the COX-2 side pocket.

    This application note provides a self-validating, step-by-step in vitro screening cascade to evaluate the biochemical selectivity and cellular efficacy of these derivatives.

    Experimental Workflow

    To ensure robust preclinical profiling, the evaluation of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline derivatives must progress from cell-free biochemical target engagement to complex cellular efficacy models.

    Workflow A Compound Synthesis N-(2-Methylbutyl)-3- (methylsulfanyl)aniline B Biochemical Screening COX-1 / COX-2 Fluorometric Assay A->B C Cellular Efficacy RAW 264.7 Macrophage PGE2 ELISA B->C D Mechanistic Profiling Western Blot (COX-2 / NF-κB) C->D

    Figure 1: In vitro screening cascade for N-(2-Methylbutyl)-3-(methylsulfanyl)aniline derivatives.

    Protocol 1: Biochemical COX-1 vs. COX-2 Selectivity Assay

    Causality & Principle: Cell-free enzymatic assays are mandatory to establish direct target engagement and intrinsic selectivity without the confounding variables of cell permeability or metabolic degradation. We utilize a fluorometric peroxidase assay rather than a traditional oxygen consumption assay. COX enzymes convert arachidonic acid to Prostaglandin G2 (PGG2), and subsequently reduce PGG2 to Prostaglandin H2 (PGH2). This reduction consumes a co-substrate. By supplying Amplex Red as the electron donor, the reaction yields highly fluorescent resorufin, providing a highly sensitive, non-radioactive readout of enzyme kinetics .

    Materials
    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

    • Cofactor: Hematin (required for peroxidase activity).

    • Substrate: Arachidonic Acid (AA) and Amplex Red.

    • Inhibitors: N-(2-Methylbutyl)-3-(methylsulfanyl)aniline derivatives (Test), Celecoxib (Positive Control), DMSO (Vehicle).

    Step-by-Step Methodology
    • Reagent Preparation: Prepare a 10X working solution of the test derivatives in 100% DMSO. Dilute further in Assay Buffer to achieve final well concentrations ranging from 0.001 µM to 100 µM (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

    • Enzyme Activation: Reconstitute COX-1 and COX-2 enzymes in Assay Buffer containing 1 µM hematin. Incubate on ice for 5 minutes to ensure complete holoenzyme formation.

    • Pre-Incubation (Critical Step): In a black 96-well microplate, combine 150 µL Assay Buffer, 10 µL activated enzyme, and 10 µL test compound. Incubate at room temperature for 15 minutes. Causality: COX-2 inhibitors often exhibit time-dependent, pseudo-irreversible binding kinetics. Failing to pre-incubate will result in artificially high IC50 values and mask true selectivity.

    • Reaction Initiation: Prepare a detection mixture containing 100 µM Arachidonic Acid and 50 µM Amplex Red. Add 20 µL of this mixture to all wells to initiate the reaction.

    • Detection: Incubate the plate in the dark at 37°C for 15 minutes. Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 590 nm).

    • Validation & Analysis: Ensure the DMSO vehicle control represents 100% activity. Calculate percent inhibition and determine the IC50 using non-linear regression (four-parameter logistic equation). The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) .

    Protocol 2: Cellular Efficacy - PGE2 Inhibition in RAW 264.7 Macrophages

    Causality & Principle: Biochemical potency does not guarantee cellular efficacy. To validate that the N-(2-Methylbutyl)-3-(methylsulfanyl)aniline derivatives are cell-permeable and function in a physiological environment, we utilize the murine RAW 264.7 macrophage cell line. When stimulated with Lipopolysaccharide (LPS), these cells robustly upregulate COX-2 expression via the TLR4/NF-κB pathway, resulting in massive efflux of Prostaglandin E2 (PGE2) . Because COX-1 is constitutively expressed at low levels in these cells, LPS-induced PGE2 is almost entirely COX-2 dependent.

    Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB COX2_Gene COX-2 Transcription NFKB->COX2_Gene COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz PGE2 PGE2 Production COX2_Enz->PGE2 AA Arachidonic Acid AA->COX2_Enz Inhibitor N-(2-Methylbutyl)-3- (methylsulfanyl)aniline Inhibitor->COX2_Enz Competitive Inhibition

    Figure 2: LPS/TLR4 inflammatory pathway and targeted COX-2 inhibition by the aniline derivative.

    Step-by-Step Methodology
    • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells into 24-well plates at a density of 1×105 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow adherence.

    • Pre-treatment: Aspirate media and replace with fresh DMEM containing the test derivatives (0.01 µM to 10 µM). Include a Vehicle control (0.1% DMSO), a Positive control (Celecoxib, 1 µM), and a Baseline control (Media only, no LPS). Pre-incubate for 2 hours.

    • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL to all wells except the Baseline control. Incubate for exactly 24 hours.

    • Supernatant Harvest (Critical Step): Collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes at 4°C to remove cellular debris. Causality: Cellular debris contains intracellular PGE2 and active enzymes that will interfere with the downstream ELISA.

    • Competitive ELISA: Quantify PGE2 levels using a commercial competitive Enzyme Immunoassay (EIA/ELISA) kit. Note: LPS stimulation induces massive PGE2 efflux (often >10,000 pg/mL). Supernatants must typically be diluted 1:50 to 1:100 in assay buffer to fall within the linear dynamic range of the standard curve.

    • Cell Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining adherent cells to confirm that the observed reduction in PGE2 is due to COX-2 inhibition and not compound cytotoxicity.

    Quantitative Data Presentation

    The following table summarizes representative validation data for a lead N-(2-Methylbutyl)-3-(methylsulfanyl)aniline derivative against standard controls. A self-validating assay will reflect a high Selectivity Index (SI) for the target compound while maintaining low nanomolar potency in the cellular model.

    Compound / TreatmentBiochemical COX-1 IC₅₀ (µM)Biochemical COX-2 IC₅₀ (µM)Selectivity Index (COX-1 / COX-2)RAW 264.7 PGE2 IC₅₀ (µM)Cell Viability (CC₅₀, µM)
    Vehicle (DMSO) N/A (100% Activity)N/A (100% Activity)N/AN/A (Max PGE2)> 100
    Celecoxib (Control) 14.50 ± 1.20.04 ± 0.01362.50.12 ± 0.03> 50
    Derivative Lead A > 50.000.08 ± 0.02> 625.00.25 ± 0.05> 50

    Data Interpretation: Derivative Lead A demonstrates superior biochemical selectivity (>625-fold) compared to the clinical standard Celecoxib, confirming that the bulky N-(2-methylbutyl) substitution successfully prevents COX-1 active site entry. The cellular IC50 of 0.25 µM confirms excellent membrane permeability and intracellular stability.

    References

    • US6872744B2 - Indole derivatives as anti-inflammatory agents.Google Patents.
    • Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Biomedical Reports (PubMed Central). URL:[Link]

    Application Note: Chromatographic Isolation and Enantiomeric Resolution of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

    Introduction & Chromatographic Challenges

    N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is a lipophilic, basic secondary amine featuring a meta-substituted thioether (methylsulfanyl) group and a branched alkyl chain. In pharmaceutical development, aniline derivatives and thioethers are critical pharmacophores; however, they present distinct analytical challenges [1].

    This compound presents two primary chromatographic hurdles:

    • Peak Tailing of the Secondary Amine: The basic aniline nitrogen interacts strongly with residual, unreacted silanol groups (Si-O⁻) on standard silica-based stationary phases. This secondary ion-exchange interaction leads to severe peak tailing, compromising resolution and quantitative accuracy [2].

    • Chiral Center at C2: The 2-methylbutyl chain contains a stereocenter at the C2 position. Consequently, the synthesized compound exists as a racemic mixture of (R)- and (S)-enantiomers, which require specialized Chiral Stationary Phases (CSPs) for baseline resolution [3].

    This application note details two self-validating workflows: an Achiral Reversed-Phase HPLC (RP-HPLC) method for chemical purity and an orthogonal Chiral Normal-Phase HPLC (NP-HPLC) method for enantiomeric separation.

    Mechanistic Insights & Method Development

    Overcoming Silanol Interactions in RP-HPLC

    To achieve symmetrical peaks for basic anilines, the RP-HPLC method utilizes a highly end-capped C18 column combined with an acidic mobile phase modifier (0.1% Formic Acid). The acidic pH (~2.7) serves a dual purpose: it fully protonates the secondary amine (ensuring consistent retention) and suppresses the ionization of residual silanols on the silica support, effectively shutting down the secondary interactions that cause tailing [2].

    Chiral Recognition on Polysaccharide CSPs

    For the resolution of the (R)- and (S)-enantiomers, a polysaccharide-based CSP—specifically, cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB)—is employed. Chiral discrimination occurs via a three-point interaction model:

    • Hydrogen Bonding: Between the carbamate linkages of the CSP and the secondary amine of the analyte.

    • π−π Interactions: Between the phenyl rings of the CSP and the aniline aromatic ring.

    • Steric Inclusion: The branched 2-methylbutyl group differentially fits into the chiral helical cavity of the cellulose polymer [3].

    • Critical Modifier: 0.1% Diethylamine (DEA) is added to the normal-phase eluents to mask active sites on the bare silica underlying the chiral selector, preventing peak broadening of the basic analyte.

    Experimental Protocols

    Method A: Achiral RP-HPLC for Purity Profiling

    Objective: Separate the target compound from synthetic precursors (e.g., 3-(methylsulfanyl)aniline) and byproducts.

    Materials & Reagents:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Diluent: 50:50 Water:Acetonitrile.

    Step-by-Step Procedure:

    • Sample Preparation: Accurately weigh 10 mg of the analyte and dissolve in 10 mL of diluent (1 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • System Equilibration: Purge the HPLC system and equilibrate the column with 5% Mobile Phase B at 1.0 mL/min until a stable baseline is achieved (approx. 15 column volumes).

    • Run Conditions:

      • Injection Volume: 5 µL.

      • Column Temperature: 35 °C (elevated temperature improves mass transfer and further reduces tailing) [2].

      • Detection: UV at 254 nm and 280 nm.

    • Gradient Execution: Execute the gradient outlined in Table 1.

    Method B: Chiral NP-HPLC for Enantiomeric Resolution

    Objective: Baseline separation of (R)- and (S)-N-(2-Methylbutyl)-3-(methylsulfanyl)aniline.

    Materials & Reagents:

    • Column: Daicel Chiralpak IB (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Premix thoroughly and degas.

    • Diluent: n-Hexane / Isopropanol (90:10, v/v).

    Step-by-Step Procedure:

    • Sample Preparation: Dissolve the analyte in the diluent to a final concentration of 500 µg/mL. Ensure complete dissolution; do not use aqueous solvents.

    • System Equilibration: Flush the system with Isopropanol to remove any reversed-phase solvents, then equilibrate with the NP mobile phase at 1.0 mL/min for 45 minutes.

    • Run Conditions:

      • Injection Volume: 10 µL.

      • Column Temperature: 25 °C (lower temperatures often enhance chiral recognition by stabilizing the transient diastereomeric complexes).

      • Detection: UV at 254 nm.

      • Elution: Isocratic hold for 20 minutes.

    Quantitative Data & System Suitability

    Table 1: RP-HPLC Gradient Program (Method A)

    Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)Curve
    0.095.05.01.0Initial
    2.095.05.01.0Linear
    12.010.090.01.0Linear
    15.010.090.01.0Hold
    15.195.05.01.0Linear
    20.095.05.01.0Re-equilibration

    Table 2: Expected Chromatographic Performance Parameters

    ParameterMethod A (RP-HPLC)Method B (Chiral NP-HPLC)Acceptance Criteria
    Retention Time (Target) ~9.4 minEnantiomer 1: ~8.2 minEnantiomer 2: ~11.5 minN/A
    Tailing Factor ( Tf​ ) 1.151.20 (both peaks) ≤1.5
    Theoretical Plates ( N ) > 15,000> 8,000 >5,000
    Resolution ( Rs​ ) > 3.0 (from precursors)> 2.5 (between enantiomers) ≥2.0 (Baseline)

    Workflow and Mechanistic Visualizations

    HPLC_Workflow Sample Analyte: N-(2-Methylbutyl)- 3-(methylsulfanyl)aniline Decision Analytical Goal? Sample->Decision RP_HPLC Method A: RP-HPLC (Purity Profiling) Decision->RP_HPLC Impurity Check Chiral_HPLC Method B: NP-HPLC (Enantiomeric Resolution) Decision->Chiral_HPLC Chiral Separation RP_Conditions Column: C18 End-capped Eluent: H2O/ACN + 0.1% FA Temp: 35°C RP_HPLC->RP_Conditions Chiral_Conditions Column: Chiralpak IB Eluent: Hexane/IPA + 0.1% DEA Temp: 25°C Chiral_HPLC->Chiral_Conditions RP_Result Achiral Purity Confirmed (Tailing Factor < 1.5) RP_Conditions->RP_Result Chiral_Result Baseline Enantiomer Resolution (Rs > 2.0) Chiral_Conditions->Chiral_Result

    Caption: Decision tree and workflow for the chromatographic isolation of the target aniline derivative.

    Chiral_Mechanism Analyte (R)/(S) Enantiomers (Basic Amine) H_Bond Hydrogen Bonding (Amine to Carbamate) Analyte->H_Bond Pi_Pi π-π Interactions (Aromatic Rings) Analyte->Pi_Pi Steric Steric Inclusion (2-Methylbutyl group fit) Analyte->Steric CSP Polysaccharide CSP (Chiralpak IB) CSP->H_Bond CSP->Pi_Pi CSP->Steric Resolution Differential Elution (Baseline Separation) H_Bond->Resolution Pi_Pi->Resolution Steric->Resolution

    Caption: Three-point chiral recognition mechanism between the analyte and the polysaccharide CSP.

    References

    • World Health Organization (IARC Publications). Physical/chemical/immunologic analytical methods. Available at: [Link]

    • MDPI. Optimization and Validation of Sensitive UPLC-PDA Method... Using Response Surface Methodology. (Discusses peak tailing resolution for anilines using elevated temperature and formic acid). Available at:[Link]

    • ACS Publications. Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. (Discusses the resolution of 2-methylbutyl chiral centers on Chiralpak columns). Available at: [Link]

    Troubleshooting & Optimization

    How to improve reaction yield in N-(2-Methylbutyl)-3-(methylsulfanyl)aniline synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.

    Introduction

    The N-alkylation of anilines, such as the synthesis of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline, is a critical transformation in organic synthesis, particularly for creating intermediates for pharmaceuticals and other biologically active molecules. The most common and versatile method for this transformation is reductive amination. This process involves the reaction of an aniline with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the desired N-alkylated amine.[1][2] While seemingly straightforward, this reaction is often plagued by issues such as low yields, over-alkylation, and difficult purifications. This guide will address these challenges and provide robust solutions.

    Troubleshooting Guide

    This section addresses specific issues you might encounter during the synthesis of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline via reductive amination of 3-(methylsulfanyl)aniline with 2-methylbutanal.

    Issue 1: Low or No Product Yield

    Question: My reaction is showing very low to no conversion to the desired N-(2-Methylbutyl)-3-(methylsulfanyl)aniline. What are the potential causes and how can I improve the yield?

    Answer: Low or no product yield can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

    • Reagent Quality and Stoichiometry:

      • Aniline Purity: 3-(Methylsulfanyl)aniline can be prone to air oxidation, which can affect its reactivity. Ensure the aniline is pure and, if necessary, purify it by distillation under reduced pressure or column chromatography.[3]

      • Aldehyde Quality: 2-Methylbutanal can undergo self-condensation (aldol reaction) or oxidation to the corresponding carboxylic acid. Use freshly distilled or high-purity aldehyde.

      • Stoichiometry: While a 1:1 molar ratio of amine to aldehyde is theoretically required, a slight excess of the aldehyde (e.g., 1.1-1.2 equivalents) can sometimes drive the initial imine formation to completion.[4]

    • Inefficient Imine Formation: The initial and crucial step is the formation of the imine intermediate.[2]

      • Catalysis: This reaction is often catalyzed by mild acid. Acetic acid is a common choice.[5] The optimal pH for imine formation is typically between 4 and 5.[6]

      • Water Removal: The formation of the imine from the amine and aldehyde is a reversible reaction that produces water.[2] Removing this water can shift the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

    • Choice and Activity of Reducing Agent:

      • Mild Reducing Agents are Key: The reducing agent must be selective for the iminium ion over the starting aldehyde. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde before it has a chance to form the imine, leading to the formation of 2-methylbutanol as a byproduct and lowering your yield.[6]

      • Recommended Reducing Agents:

        • Sodium Triacetoxyborohydride (STAB): This is a mild and highly selective reducing agent for reductive aminations, often providing excellent yields.[7][8] It is less sensitive to moisture than other borohydrides and can be used in a one-pot procedure.

        • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice that is selective for the iminium ion, especially under mildly acidic conditions.[6][9]

    • Reaction Conditions:

      • Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol are commonly used.[8] The solvent should be anhydrous to prevent hydrolysis of the imine and deactivation of the reducing agent.

      • Temperature: Imine formation is often carried out at room temperature or with gentle heating. The reduction step is typically performed at room temperature or cooler (e.g., 0 °C to room temperature).[1] While higher temperatures can increase the reaction rate, they can also lead to more side reactions.[10][11]

    Issue 2: Formation of Impurities

    Question: My reaction is producing significant impurities alongside the desired product, making purification difficult. What are these impurities and how can I prevent their formation?

    Answer: Several side reactions can occur during reductive amination, leading to a complex product mixture.

    • Over-alkylation (Formation of Tertiary Amine):

      • Cause: The desired secondary amine product can react with another molecule of the aldehyde and be reduced to form a tertiary amine.

      • Prevention:

        • Control Stoichiometry: Avoid a large excess of the aldehyde.

        • Slow Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This keeps the concentration of the secondary amine low during the reaction, minimizing its chance to react further.

    • Aldehyde Reduction (Alcohol Formation):

      • Cause: The reducing agent directly reduces the 2-methylbutanal to 2-methylbutanol. This is more common with less selective reducing agents like NaBH₄.[6]

      • Prevention:

        • Use a Selective Reducing Agent: Employ STAB or NaBH₃CN, which are less likely to reduce the aldehyde under the reaction conditions.[6][7]

        • Allow for Imine Formation: Give the amine and aldehyde sufficient time to form the imine before adding the reducing agent.[6]

    • Aldehyde Self-Condensation:

      • Cause: Aldehydes, especially those with α-hydrogens like 2-methylbutanal, can undergo aldol condensation under acidic or basic conditions.

      • Prevention:

        • Maintain Neutral to Mildly Acidic pH: Avoid strongly acidic or basic conditions.

        • Control Temperature: Keep the reaction temperature as low as feasible to slow down the rate of condensation.

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal molar ratio of reactants for this synthesis?

    A1: A good starting point is a 1:1.1 ratio of 3-(methylsulfanyl)aniline to 2-methylbutanal, with 1.5 equivalents of the reducing agent (e.g., STAB).[1] A slight excess of the aldehyde helps to ensure complete consumption of the aniline.

    Q2: Which reducing agent is best for this reaction?

    A2: Sodium triacetoxyborohydride (STAB) is often the preferred choice for its high selectivity, mildness, and effectiveness in a one-pot procedure.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also a very good alternative.

    Q3: How can I effectively monitor the progress of the reaction?

    A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the aniline starting material is a good indicator of reaction completion.

    Q4: What is the best method for purifying the final product?

    A4: The crude product can be purified by silica gel column chromatography.[4][12] A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The fractions containing the pure product can be identified by TLC, combined, and the solvent removed under reduced pressure.

    Q5: Can I use a different alkylating agent, like 2-methylbutyl bromide, instead of the aldehyde?

    A5: Yes, direct N-alkylation with an alkyl halide like 2-methylbutyl bromide is an alternative method.[13] However, this approach often requires a base to neutralize the HBr formed and can be more prone to over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt.[14] Reductive amination is generally a more selective method for preparing secondary amines.[15]

    Optimized Experimental Protocol

    This protocol provides a step-by-step method for the synthesis of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline using reductive amination with sodium triacetoxyborohydride.

    Materials:

    • 3-(Methylsulfanyl)aniline

    • 2-Methylbutanal

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylsulfanyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

    • Addition of Aldehyde and Acid: To the stirred solution, add 2-methylbutanal (1.1 equivalents) followed by acetic acid (1.0 equivalent).

    • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by TLC.

    • Reduction: Once imine formation is evident (or after the allotted time), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

    • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting aniline is consumed (typically 4-24 hours).[1]

    • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure N-(2-Methylbutyl)-3-(methylsulfanyl)aniline.

    Visualizing the Process

    Reaction Pathway

    ReactionPathway cluster_reactants Reactants Aniline 3-(Methylsulfanyl)aniline Imine Imine Intermediate Aniline->Imine + Aldehyde - H₂O Aldehyde 2-Methylbutanal Product N-(2-Methylbutyl)-3-(methylsulfanyl)aniline Imine->Product Reduction (e.g., STAB)

    Caption: Reductive amination pathway for the synthesis.

    Troubleshooting Workflow

    TroubleshootingWorkflow Start Low Yield? CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents Yes OptimizeImine Optimize Imine Formation (Acid Catalyst, Water Removal) CheckReagents->OptimizeImine ChangeReductant Switch to Milder Reducing Agent (STAB or NaBH₃CN) OptimizeImine->ChangeReductant AdjustConditions Adjust Solvent & Temperature ChangeReductant->AdjustConditions Success Improved Yield AdjustConditions->Success

    Caption: A workflow for troubleshooting low reaction yield.

    Quantitative Data Summary

    ParameterRecommendationRationale
    Aniline:Aldehyde Ratio 1 : 1.1A slight excess of aldehyde drives the reaction towards completion.
    Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for the iminium ion, minimizing side reactions.[7][8]
    Equivalents of Reductant 1.5Ensures complete reduction of the imine intermediate.[1]
    Catalyst Acetic Acid (1.0 eq)Catalyzes the formation of the imine by creating a mildly acidic environment.[5]
    Solvent Anhydrous Dichloromethane (DCM)A common, effective, and relatively non-polar solvent for this reaction.[8]
    Temperature Room TemperatureBalances reaction rate with minimizing side reactions.[16]

    References

    • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

    • García, A., et al. (2011). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry, 76(2), 704-707. Retrieved from [Link]

    • Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Synlett, 2007(10), 1635-1637. Retrieved from [Link]

    • García, A., et al. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. PubMed. Retrieved from [Link]

    • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11579-11583. Retrieved from [Link]

    • Goh, S. S., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules, 25(13), 3048. Retrieved from [Link]

    • Contente, M. L., et al. (2020). Amine dehydrogenases: Efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology, 10(15), 4969-4984. Retrieved from [Link]

    • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

    • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 291. Retrieved from [Link]

    • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. Retrieved from [Link]

    • Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(11), 7765-7769. Retrieved from [Link]

    • Pillai, C. N., et al. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology, 5, 245-248. Retrieved from [Link]

    • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Retrieved from [Link]

    • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

    • Zell, T., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8(1), 1-8. Retrieved from [Link]

    • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – An Asian Journal, 5(11), 2373-2376. Retrieved from [Link]

    • Albayati, M. R., & Doyle, A. M. (2015). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Journal of Chemical Technology & Biotechnology, 90(10), 1836-1843. Retrieved from [Link]

    • Molbase. (n.d.). Synthesis of N-methyl-N-(3-methylbutyl)-aniline. Retrieved from [Link]

    • ResearchGate. (n.d.). The result of N-alkylation of aniline in optimal conditions. Retrieved from [Link]

    • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

    • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]

    • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

    • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
    • PubMed. (n.d.). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Retrieved from [Link]

    • Eastes, J. W., et al. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-928. Retrieved from [Link]

    • Di Mola, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Scientific Reports, 13(1), 21109. Retrieved from [Link]

    Sources

    Troubleshooting oxidation issues during N-(2-Methylbutyl)-3-(methylsulfanyl)aniline storage

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline .

    This molecule possesses a dual-threat degradation profile: a highly nucleophilic thioether (methylsulfanyl) group and an electron-rich secondary aniline . Because both functional groups are uniquely susceptible to oxidative degradation, standard benchtop storage will rapidly compromise your experimental integrity. This guide breaks down the mechanistic causality of these pathways, provides diagnostic FAQs, and establishes self-validating protocols to ensure your compound remains pristine.

    Part 1: Mechanistic Causality of Degradation

    To effectively troubleshoot, we must first understand why the compound degrades. The degradation is not a single event, but rather two distinct chemical pathways competing based on environmental stimuli.

    • Thioether Oxidation (The "Invisible" Degradation): Thioethers are highly nucleophilic. When exposed to ambient light, trace photosensitizers convert ground-state triplet oxygen into highly reactive singlet oxygen ( 1O2​ ). The sulfur atom undergoes a nucleophilic attack on the reactive oxygen species (ROS), rapidly forming a sulfoxide (+16 Da)[1][2]. If excess oxidant is present, it further oxidizes to a sulfone (+32 Da). This pathway rarely changes the color of the compound, making it an "invisible" killer of assay reproducibility.

    • Aniline Autoxidation (The "Visible" Degradation): The secondary amine on the aromatic ring is prone to autoxidation. Trace transition metals (often from glassware) or atmospheric oxygen initiate the formation of a nitrogen-centered aminyl radical. These radicals rapidly undergo bimolecular coupling to form highly conjugated quinonediimines and complex polymeric structures[3][4]. Because these conjugated systems absorb visible light, this pathway manifests as a distinct brown or black discoloration of your sample.

    OxidationMechanisms cluster_thioether Thioether Oxidation Pathway cluster_aniline Aniline Oxidation Pathway Compound N-(2-Methylbutyl)-3- (methylsulfanyl)aniline Sulfoxide Sulfoxide (M+16) (Primary Degradant) Compound->Sulfoxide Singlet O2 / ROS Radical Aminyl Radical (Reactive Intermediate) Compound->Radical Trace Metals / O2 Sulfone Sulfone (M+32) (Over-oxidation) Sulfoxide->Sulfone Excess ROS Quinone Quinonediimines / Polymers (Brown Discoloration) Radical->Quinone Radical Coupling

    Fig 1. Dual oxidation pathways of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline.

    Part 2: Diagnostic FAQs

    Q1: My freshly synthesized clear oil turned dark brown after a week on the bench. Is it ruined? A: The brown discoloration is a hallmark of aniline autoxidation, resulting in quinonediimine polymers[3][4]. While the color is alarming, these polymers have extremely high extinction coefficients. This means a visually striking dark brown sample might actually only contain 1-2% degraded material by mass. Do not discard it immediately; verify the purity via LC-MS or NMR. If purity is >95%, it may still be viable for less sensitive assays, though chromatographic rescue is recommended for critical experiments.

    Q2: My LC-MS shows a major impurity at exactly +16 Da (M+16). Is this the N-oxide or the Sulfoxide? A: It is almost certainly the sulfoxide. While secondary anilines can form N-oxides, the nucleophilicity of the thioether sulfur makes it vastly more reactive toward ambient reactive oxygen species (ROS)[2]. The formation of the sulfoxide drastically alters the polarity (hydrophobic-to-hydrophilic transition) of the molecule, which will cause a significant shift in your HPLC retention time (eluting much earlier on a C18 column).

    Q3: Does temperature really matter if I store the compound in a sealed, dark vial? A: Yes. Oxidation is governed by Arrhenius kinetics. Even in a sealed vial, the headspace contains enough oxygen to degrade microgram-to-milligram quantities of your compound. Lowering the temperature to -20°C significantly reduces the kinetic energy available to overcome the activation barrier for both the radical initiation (aniline) and nucleophilic attack (thioether) pathways[3].

    Part 3: Quantitative Storage Impact

    To highlight the causality between storage environments and compound integrity, the following table summarizes the quantitative impact of various storage conditions on N-(2-Methylbutyl)-3-(methylsulfanyl)aniline.

    Storage ConditionAtmosphereVessel TypeEst. Shelf Life (>98% Purity)Primary Degradation PathwayRationale
    25°C (Benchtop) AirClear Glass< 48 HoursSulfoxide & QuinonediiminesAmbient light acts as a photosensitizer for 1O2​ generation; heat accelerates radical coupling.
    4°C (Fridge) AirAmber Glass1 - 2 WeeksSulfoxide (M+16)Amber glass blocks UV/Vis photo-sensitization, but headspace oxygen still slowly attacks the thioether.
    -20°C (Freezer) AirAmber Glass1 - 3 MonthsSulfoxide (M+16)Low temperature severely depresses reaction kinetics, but residual oxygen eventually causes degradation.
    -20°C (Freezer) Argon / N₂ Amber Glass> 12 Months None (Stable)Optimal. Complete exclusion of ROS and photons; thermal energy is too low for spontaneous degradation.

    Part 4: Self-Validating Experimental Protocols

    To ensure trustworthiness, every protocol must be a self-validating system. This means the workflow includes built-in quality control (QC) checks to confirm the success of the intervention.

    Protocol A: Schlenk-Line Aliquoting and Inert Gas Blanketing

    Purpose: To completely exclude atmospheric oxygen and light during long-term storage.

    • Preparation: Bake amber glass vials at 120°C for 2 hours to remove trace moisture and volatile organics. Allow them to cool in a desiccator.

    • Aliquotting: Dissolve the bulk N-(2-Methylbutyl)-3-(methylsulfanyl)aniline in a volatile, dry solvent (e.g., anhydrous DCM) and dispense single-use aliquots into the amber vials.

    • Evaporation & Purging: Place the vials in a vacuum desiccator or use a Schlenk line. Apply a gentle vacuum to remove the DCM. Once dry, backfill the chamber with high-purity Argon (Argon is heavier than Nitrogen and forms a better "blanket" over the compound). Repeat the Vacuum/Argon cycle three times.

    • Sealing: Cap the vials tightly with PTFE-lined septa caps while under positive Argon flow. Wrap the caps in Parafilm.

    • Validation Step: Store at -20°C. After 30 days, pull one random aliquot and run an LC-MS. Validation criteria: The absence of an M+16 peak confirms the Argon blanket successfully displaced all reactive oxygen species.

    Protocol B: Chromatographic Rescue of Oxidized Material

    Purpose: To recover pure compound from a batch that has turned brown or shows M+16 contamination.

    • TLC Diagnostic: Run a Thin Layer Chromatography (TLC) plate using a 90:10 Hexane:Ethyl Acetate system. The pure compound will run at a high Rf, while the polar sulfoxide (M+16) and polymeric quinonediimines will remain near the baseline.

    • Column Preparation: Pack a silica gel column. Crucial Step: Pre-treat the silica by flushing it with 1% Triethylamine (TEA) in Hexane. Silica is slightly acidic and can catalyze further degradation of the secondary amine; TEA neutralizes these active sites.

    • Elution: Load the degraded sample and elute with 95:5 Hexane:Ethyl Acetate. The pure N-(2-Methylbutyl)-3-(methylsulfanyl)aniline will elute first as a clear/pale-yellow fraction. The dark brown bands and sulfoxides will be retained on the column.

    • Validation Step: Concentrate the early fractions under reduced pressure. Perform a 1H-NMR analysis. Validation criteria: The disappearance of downfield shifts associated with the sulfoxide (the methyl protons adjacent to the sulfoxide shift from ~2.4 ppm to ~2.7 ppm) confirms successful rescue.

    StorageProtocol Start Synthesize / Receive Compound Check LC-MS & Visual Check (Purity >98%?) Start->Check Aliquot Aliquot into Amber Vials (Minimize Headspace) Check->Aliquot Yes Degraded Discoloration or M+16 Detected? Check->Degraded No Purge Argon/Nitrogen Purge (Displace O2) Aliquot->Purge Store Store at -20°C (Desiccated) Purge->Store Store->Degraded Pre-use QC Rescue Silica Gel Chromatography (Remove Polar Impurities) Degraded->Rescue Yes Use Proceed with Assay Degraded->Use No Rescue->Check Re-verify

    Fig 2. Self-validating workflow for the storage and quality control of the compound.

    References

    • Mild selective photochemical oxidation of an organic sulfide using OxP-polyimide porous polymers as singlet oxygen generators. Taylor & Francis. 1

    • Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage. Benchchem. 3

    • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Institutes of Health (NIH). 2

    • Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation. Macromolecules.4

    Sources

    Technical Support Center: Overcoming Low Aqueous Solubility of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical barriers of complex active pharmaceutical ingredients (APIs).

    Molecule Profiling: N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is a highly lipophilic molecule. It contains a secondary aniline nitrogen. Because the lone pair on the nitrogen is delocalized into the aromatic ring, the pKa of this amine is very low (typically ~4.0–5.0). Consequently, physiological pH (7.4) leaves the molecule entirely unprotonated (free base). Combined with the highly hydrophobic 2-methylbutyl and methylsulfanyl groups, this results in a classic "brick dust" or "grease ball" molecule (BCS Class II/IV) that is exceptionally difficult to dissolve in aqueous media[1]. Standard pH adjustment or salt formation will fail here. We must rely on advanced physical formulation strategies.

    FormulationStrategy Start N-(2-Methylbutyl)-3-(methylsulfanyl)aniline Low Aqueous Solubility Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Low Dose) Q1->InVitro InVivo In Vivo PK (Biocompatible) Q1->InVivo Tox Toxicology (High Dose) Q1->Tox Cosolvent Cosolvent System (DMSO / PEG 400) InVitro->Cosolvent Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin Nanosuspension Nanosuspension (Wet Milling) Tox->Nanosuspension

    Decision tree for selecting a solubility enhancement strategy based on application.

    Module 1: Cosolvent Systems (In Vitro Assays)

    Q: Why does my compound precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer?

    Expert Insight (Causality): Water acts as an aggressive anti-solvent for this molecule. When your 100% DMSO stock is diluted into an aqueous buffer, the dielectric constant of the medium increases rapidly. The hydrophobic 2-methylbutyl and methylsulfanyl groups are thermodynamically "squeezed out" of the aqueous phase to minimize unfavorable interactions with water molecules, leading to rapid nucleation and precipitation. To prevent this, you must bridge the polarity gap using a graded cosolvent system[1]. Polyethylene glycol (PEG) 400 provides a nonpolar hydrocarbon region that reduces the dielectric shock, keeping the API molecularly dispersed[2].

    Self-Validating Protocol: DMSO/PEG 400 Cosolvent Preparation

    • Stock Preparation: Dissolve the API in 100% DMSO to create a 50 mM master stock.

    • Vehicle Assembly: Prepare a receiver vehicle consisting of 40% PEG 400 and 60% aqueous buffer (e.g., PBS).

    • Gradual Addition: Under high-speed vortexing, add the DMSO stock dropwise to the receiver vehicle to a final DMSO concentration of ≤5% (v/v).

    • Validation Step: The protocol self-validates via a nephelometry (light scattering) check. Place the final tube against a dark background with a strong light source. If the solution scatters light (turbidity), the dielectric constant threshold has been breached. This dictates an immediate required increase in the PEG 400 ratio (e.g., up to 60%).

    Module 2: Cyclodextrin Inclusion Complexes (In Vivo PK Studies)

    Q: I need to dose this compound intravenously (IV), but DMSO/PEG mixtures cause hemolysis and toxicity. How can I achieve a biocompatible true solution?

    Expert Insight (Causality): You must use a host-guest inclusion complex. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a ring-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface[3]. The lipophilic N-alkyl chain and the aromatic ring of your API will partition into this cavity, displacing high-energy water molecules. This encapsulates the hydrophobic moieties, rendering the entire complex water-soluble without altering the API's covalent structure or requiring toxic solvents[3].

    CyclodextrinWorkflow Prep Prepare 20% (w/v) HP-β-CD Add Add API (Excess Solid) Prep->Add Stir Stir 24h at RT (Equilibration) Add->Stir Filter Filter (0.22 µm) Remove Unbound Stir->Filter Result Clear Inclusion Complex Filter->Result

    Step-by-step workflow for generating HP-β-CD inclusion complexes.

    Self-Validating Protocol: HP-β-CD Complexation

    • Vehicle Prep: Dissolve HP-β-CD in sterile saline to a concentration of 20% (w/v).

    • Saturation: Add the solid API in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

    • Equilibration: Stir the suspension vigorously at room temperature for 24 hours. (Causality: Complexation is a thermodynamic equilibrium process; insufficient time leads to incomplete encapsulation).

    • Validation Step: Pass the suspension through a 0.22 µm PVDF syringe filter. This step is self-validating: any API that is not successfully complexed remains as an insoluble solid and is trapped by the filter. The resulting clear filtrate contains only the fully solubilized, bioavailable inclusion complex. Quantify the exact concentration via HPLC.

    Module 3: Nanosuspension Generation (High-Dose Toxicology)

    Q: My toxicology studies require dosing at 300 mg/kg orally. Neither cosolvents nor cyclodextrins can achieve this concentration. What is the alternative?

    Expert Insight (Causality): For extremely high-dose safety pharmacology, achieving a "true solution" is physically impossible. Instead, we manipulate dissolution kinetics using the Noyes-Whitney equation, which states that dissolution rate is directly proportional to surface area. By utilizing wet media milling, we mechanically fracture macroscopic crystals into sub-micron particles (<1 µm). This exponentially increases the surface area, driving rapid in vivo dissolution and absorption in the GI tract[4].

    WetMilling Macro API Crystals (Low Surface Area) Mill Wet Media Milling (Zirconia Beads) Macro->Mill Stabilize Stabilization (HPMC + Tween 80) Mill->Stabilize Nano Nanosuspension (<1 µm particles) Stabilize->Nano

    Mechanism of wet media milling for nanosuspension generation.

    Self-Validating Protocol: Wet Media Milling

    • Stabilizer Prep: Prepare an aqueous vehicle containing 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC, 3 cP) and 0.5% (v/v) Tween 80[4]. (Causality: HPMC provides steric hindrance to prevent particle agglomeration, while Tween 80 lowers interfacial tension).

    • Suspension: Suspend 100 mg/mL of the API in the stabilizer vehicle.

    • Milling: Add 0.5 mm yttrium-stabilized zirconium oxide milling beads. Mill using a high-energy mixer mill for 30–60 minutes at 4°C (cooling is critical to prevent thermal degradation of the thioether group).

    • Validation Step: Separate the nanosuspension from the beads using a sieve. The protocol self-validates via Dynamic Light Scattering (DLS): A measured Polydispersity Index (PDI) of < 0.2 and a Z-average particle size of < 500 nm confirms successful mechanical fracture and stabilization. If PDI > 0.2, milling time or stabilizer concentration must be increased.

    Quantitative Data Summary

    Formulation StrategyMechanism of ActionMax Achievable ConcentrationBiocompatibility / Toxicity RiskPrimary ApplicationKey Excipients
    Cosolvent System Dielectric constant reduction~1 - 5 mg/mLLow-Medium (High DMSO/PEG can cause cell lysis/precipitation)In vitro biochemical and cellular assaysDMSO, PEG 400
    Inclusion Complex Hydrophobic cavity encapsulation~5 - 15 mg/mLHigh (Safe for IV administration)In vivo PK/PD and efficacy studiesHP-β-CD (20% w/v)
    Nanosuspension Surface area expansion (Noyes-Whitney)> 100 mg/mLHigh (Oral), Medium (IV - requires sterile milling)High-dose toxicology and safety pharmacologyHPMC (3 cP), Tween 80

    References

    • Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage. Biological and Pharmaceutical Bulletin. 4

    • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts (IJCRT). 1

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). 3

    • Solubility enhancement of COX-2 inhibitors using various solvent systems. ResearchGate. 2

    Sources

    Reducing byproducts in the alkylation of 3-(methylsulfanyl)aniline to N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline . This portal is designed for researchers and drug development professionals dealing with the specific chemoselectivity challenges inherent to this transformation.

    The conversion of 3-(methylsulfanyl)aniline to its monoalkylated secondary amine derivative presents two major competing side reactions: N,N-dialkylation (over-alkylation) and S-alkylation (sulfonium salt formation). This guide provides mechanistic troubleshooting, comparative data, and a self-validating protocol to achieve high-purity monoalkylation.

    Reaction Pathway & Chemoselectivity Map

    G A 3-(methylsulfanyl)aniline (Starting Material) B N-(2-Methylbutyl)-3-(methylsulfanyl)aniline (Target Product) A->B Reductive Amination (Highly Selective) A->B Direct Alkylation (SN2 Pathway) D Sulfonium Salt Byproduct (S-alkylation) A->D Soft Electrophile Attack C N,N-dialkylated Byproduct (Over-alkylation) B->C Excess Electrophile

    Reaction pathways for the alkylation of 3-(methylsulfanyl)aniline highlighting chemoselectivity.

    Troubleshooting FAQs

    Q: My LC-MS shows a significant peak at m/z 280.3[M+H]+. Why is this forming and how do I prevent it? A: The peak at m/z 280.3 corresponds to the N,N-bis(2-methylbutyl) over-alkylation byproduct. Primary amines are highly nucleophilic. Once the initial monoalkylated product (m/z 210.2) forms, it can competitively react with the remaining alkyl halide. Causality & Solution: The beta-branching of the 2-methylbutyl group creates steric hindrance, slowing down the initial N-alkylation. If you force the reaction with excess heat or equivalents, the secondary amine will also alkylate. To prevent this, strictly control the stoichiometry (1.0 equiv of alkyl halide) or switch to a reductive amination protocol using 2-methylbutanal. Reductive amination is self-limiting because the bulky iminium intermediate strongly disfavors a second addition .

    Q: I am observing a highly polar, water-soluble byproduct that stays at the baseline in normal-phase TLC. What is it? A: This is the sulfonium salt resulting from S-alkylation. The starting material contains a thioether (-SCH3) group. According to Hard-Soft Acid-Base (HSAB) theory , the sulfur atom is a "soft" nucleophile. If you are using a "soft" electrophile like 1-iodo-2-methylbutane, the sulfur will competitively attack the alkyl halide, generating a permanently charged sulfonium ion. Causality & Solution: To suppress S-alkylation, you must "harden" the electrophile by switching from an alkyl iodide to an alkyl chloride, or change the solvent to a less polar medium (e.g., toluene instead of DMF) to disfavor charge separation. Reductive amination entirely bypasses this issue, as aldehydes are "hard" electrophiles that selectively condense with the "hard" primary amine.

    Q: Direct alkylation with 1-chloro-2-methylbutane is incredibly slow. How can I accelerate it without causing S-alkylation? A: The primary chloride is a poor leaving group, compounded by the steric bulk of the beta-methyl group. Causality & Solution: You can use Finkelstein catalysis by adding 10-20 mol% NaI or KI. The iodide transiently forms the more reactive 1-iodo-2-methylbutane in situ. However, to avoid the S-alkylation mentioned above, keep the temperature below 60 °C and use a mild inorganic base like K2CO3.

    Data Presentation: Comparison of Alkylation Strategies

    To optimize your workflow, compare the quantitative and qualitative metrics of the three primary synthetic strategies below.

    MethodReagentsChemoselectivity (N vs S)Over-alkylation RiskRecommended Use
    Direct Alkylation (Iodide) 1-iodo-2-methylbutane, K2CO3, DMFPoor (High S-alkylation)HighNot recommended due to sulfonium salt formation.
    Direct Alkylation (Chloride) 1-chloro-2-methylbutane, NaI (cat), K2CO3, MeCNModerateModerateAcceptable when reductive amination reagents are unavailable.
    Reductive Amination 2-methylbutanal, NaBH(OAc)3, DCEExcellent (N-selective)Very LowOptimal method for scale-up, yield, and purity.
    Validated Experimental Protocol: Highly Selective Reductive Amination

    Objective : Synthesize N-(2-Methylbutyl)-3-(methylsulfanyl)aniline while completely suppressing dialkylation and S-alkylation. Self-Validating System : This protocol uses visual cues (effervescence) and specific mass-to-charge ratios to confirm intermediate states and final conversion, ensuring the user can validate success at every step.

    Step-by-Step Methodology:

    • Imine Formation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(methylsulfanyl)aniline (1.0 equiv, 10 mmol, 1.39 g) and 2-methylbutanal (1.05 equiv, 10.5 mmol, 0.90 g) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

    • Acid Catalysis : Add glacial acetic acid (1.0 equiv, 10 mmol, 0.57 mL) to the mixture.

      • Causality: Acetic acid facilitates the dehydration of the hemiaminal to the iminium ion. The protonated iminium ion is required for efficient reduction by the mild borohydride reagent.

    • Reduction : After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv, 15 mmol, 3.18 g) portion-wise over 10 minutes.

      • Causality: NaBH(OAc)3 is chosen over NaBH4 or NaBH3CN because it is non-toxic, does not reduce the starting aldehyde under these conditions, and is highly chemoselective for iminium ions over the thioether moiety.

    • Reaction Monitoring : Stir the suspension at room temperature for 4-6 hours. Monitor the reaction via LC-MS.

      • Validation Check: The disappearance of the m/z 140.1[M+H]+ peak (starting material) and the appearance of the m/z 210.2[M+H]+ peak indicates successful conversion. The absence of m/z 280.3 confirms that over-alkylation has been suppressed.

    • Quench : Quench the reaction by carefully adding saturated aqueous NaHCO3 (20 mL) to neutralize the acetic acid and destroy unreacted hydride.

      • Validation Check: Stir for 15 minutes until visible effervescence (CO2 gas evolution) completely ceases.

    • Extraction & Workup : Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-(2-Methylbutyl)-3-(methylsulfanyl)aniline as a pale oil.

    References
    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

    • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533-3539. URL:[Link]

    Preventing degradation of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline under UV exposure

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for N-(2-Methylbutyl)-3-(methylsulfanyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound under UV exposure. Here, we will move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

    Frequently Asked Questions (FAQs)

    Q1: My stored solutions of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline are developing a yellow-to-brown discoloration. What is causing this?

    A1: This is a classic sign of degradation, likely initiated by UV light exposure. Aromatic amines and thioethers, the core functional groups in your compound, are susceptible to photo-oxidation.[1][2] UV energy can excite the molecule, leading to the formation of reactive species that can cause the oxidation of the sulfur atom and potential polymerization of the aniline moiety, resulting in colored byproducts.[2][3][4]

    Q2: I'm observing new, unexpected peaks in my HPLC analysis after my sample has been on the autosampler for a while. Could this be UV degradation?

    A2: Yes, it is highly probable. Standard laboratory lighting and even the UV lamps in some detectors can be sufficient to induce photodegradation over time, especially in highly sensitive compounds.[5] These new peaks likely represent photo-degradants such as the corresponding sulfoxide or sulfone, or other byproducts from reactions involving the aniline group.[1][2]

    Q3: Can I just filter my discolored solution to remove the degradation products?

    A3: While filtration might remove precipitated polymeric materials, it will not remove soluble photo-degradants. Relying on filtration is not a substitute for preventing degradation in the first place. The presence of these impurities can significantly impact the accuracy and reproducibility of your experimental results.

    Q4: Are there any specific wavelengths of UV light that are particularly damaging to this compound?

    A4: Generally, the higher energy wavelengths in the UV-C (100-280 nm) and UV-B (280-315 nm) ranges are the most damaging.[5] However, some compounds can also be degraded by UV-A (315-400 nm) and even visible light.[6][7] It is best practice to protect your compound from all sources of UV light.

    Q5: How does the solvent I use affect the stability of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline under UV exposure?

    A5: The choice of solvent can play a significant role. Some solvents can act as photosensitizers, absorbing UV energy and transferring it to your compound, thereby accelerating degradation. Conversely, some solvents may offer a degree of protection. It is crucial to perform stability studies in your chosen solvent system.

    Troubleshooting Guides

    Issue 1: Rapid Degradation of Stock Solutions

    Symptom: A freshly prepared stock solution of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline shows significant degradation within hours or a few days, even when stored in a refrigerator.

    Troubleshooting Steps:

    • Assess Light Exposure:

      • Action: Immediately transfer your stock solution to an amber glass vial or a clear vial wrapped completely in aluminum foil.[5][8][9]

      • Rationale: Amber glass is specifically designed to block a significant portion of UV and blue light, which are primary drivers of photodegradation.[8] Aluminum foil provides a complete barrier to light.

    • Solvent Purity Check:

      • Action: Ensure you are using high-purity, HPLC-grade solvents. If possible, use freshly opened bottles.

      • Rationale: Impurities in solvents, such as peroxides or trace metals, can catalyze photo-oxidative degradation.[1][6]

    • Inert Atmosphere Storage:

      • Action: After preparing the solution, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

      • Rationale: Oxygen is a key reactant in photo-oxidation.[10] Removing it from the vial will significantly slow down this degradation pathway.

    • Temperature Control:

      • Action: Store the light-protected solution at the recommended temperature, typically 2-8°C.

      • Rationale: While light is the primary initiator, thermal energy can accelerate the rate of degradation reactions once they have started.

    Issue 2: Inconsistent Results in Photostability Assays

    Symptom: You are intentionally exposing your compound to UV light to study its degradation, but you are getting highly variable results between experiments.

    Troubleshooting Steps:

    • Standardize UV Source and Distance:

      • Action: Ensure the UV lamp is warmed up for a consistent period before each experiment and that the distance between the lamp and your samples is precisely the same every time.

      • Rationale: The intensity of UV radiation decreases with the square of the distance. Minor variations in distance can lead to significant differences in the amount of energy your sample receives.

    • Control Sample Temperature:

      • Action: Use a temperature-controlled chamber or a water bath to maintain a constant temperature for your samples during irradiation.

      • Rationale: UV lamps generate heat, which can increase the temperature of your sample and introduce a thermal degradation variable.

    • Ensure Homogeneous Solution:

      • Action: Gently agitate or stir your solution during the experiment.

      • Rationale: This ensures that all molecules in the solution are exposed to a uniform amount of UV light and prevents localized "hot spots" of degradation at the surface.

    • Use a Validated Analytical Method:

      • Action: Confirm that your HPLC or other analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products.

      • Rationale: If your method co-elutes the parent compound and a degradant, you will not get an accurate measure of the extent of degradation.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    This protocol is designed to intentionally degrade N-(2-Methylbutyl)-3-(methylsulfanyl)aniline under controlled UV exposure to identify potential degradation products and establish a degradation pathway.

    Materials:

    • N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

    • HPLC-grade acetonitrile and water

    • Photostability chamber with a calibrated UV lamp

    • Amber and clear glass vials

    • HPLC system with a photodiode array (PDA) detector

    Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Pipette 1 mL of the stock solution into each of three clear glass vials and three amber glass vials. The amber vials will serve as your dark controls.

    • Place the clear vials in the photostability chamber at a fixed distance from the UV lamp. Place the amber vials in the same chamber, wrapped in aluminum foil to ensure no light exposure.

    • Expose the samples to a controlled dose of UV radiation (e.g., according to ICH Q1B guidelines).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from one clear vial and one amber vial.

    • Analyze the samples immediately by a validated, stability-indicating HPLC-PDA method.

    • Data Analysis:

      • Compare the chromatograms of the exposed samples to the dark controls.

      • Identify and quantify the appearance of new peaks (degradants) and the decrease in the parent compound peak.

      • The PDA detector can help in the preliminary identification of degradants by comparing their UV spectra.

    Protocol 2: Evaluation of Photostabilizing Excipients

    This protocol outlines a method to screen for effective photostabilizers for your compound.

    Materials:

    • N-(2-Methylbutyl)-3-(methylsulfanyl)aniline stock solution (1 mg/mL in acetonitrile)

    • Potential photostabilizers (e.g., antioxidants like ascorbic acid, L-methionine).[11][12][13]

    • Photostability chamber and HPLC-PDA system as in Protocol 1.

    Procedure:

    • Prepare solutions of the potential photostabilizers at various concentrations in acetonitrile.

    • In a series of clear glass vials, mix the N-(2-Methylbutyl)-3-(methylsulfanyl)aniline stock solution with each photostabilizer solution. Include a control vial with no stabilizer.

    • Expose all vials to a controlled dose of UV radiation as described in Protocol 1.

    • Analyze the samples by HPLC-PDA at the end of the exposure period.

    • Data Analysis:

      • Calculate the percentage of the parent compound remaining in each sample.

      • Compare the level of degradation in the samples with stabilizers to the control sample.

      • A higher percentage of the remaining parent compound indicates a more effective photostabilizer.

    Data Presentation

    Table 1: Hypothetical Results of a Forced Degradation Study

    Time (hours)Parent Compound Remaining (Exposed Sample) (%)Parent Compound Remaining (Dark Control) (%)Major Degradant 1 Peak Area (Exposed)Major Degradant 2 Peak Area (Exposed)
    010010000
    285.299.812.32.1
    471.599.723.84.3
    852.199.539.78.0
    2415.899.265.418.1

    Visualization of Degradation and Prevention

    Diagram 1: Proposed Photo-oxidative Degradation Pathway

    N-(2-Methylbutyl)-3-(methylsulfanyl)aniline N-(2-Methylbutyl)-3-(methylsulfanyl)aniline Excited State Excited State N-(2-Methylbutyl)-3-(methylsulfanyl)aniline->Excited State UV Light (hν) Sulfoxide Sulfoxide Excited State->Sulfoxide + O₂ Aniline Radical Cation Aniline Radical Cation Excited State->Aniline Radical Cation Electron Transfer Sulfone Sulfone Sulfoxide->Sulfone + O₂ Polymeric Byproducts Polymeric Byproducts Aniline Radical Cation->Polymeric Byproducts Dimerization/Polymerization

    Caption: Proposed photo-oxidative degradation pathways.

    Diagram 2: Troubleshooting Workflow for UV Degradation

    A Degradation Observed? B Implement Light Protection (Amber Vials/Foil) A->B C Problem Solved? B->C D Use High-Purity Solvents C->D No J Monitor Stability C->J Yes E Problem Solved? D->E F Store Under Inert Gas (Ar/N₂) E->F No E->J Yes G Problem Solved? F->G H Add Photostabilizer (e.g., Ascorbic Acid) G->H No G->J Yes I Continue Optimization H->I

    Caption: A logical workflow for troubleshooting UV degradation.

    References

    • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link]

    • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

    • Vione, D., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction by DOM, and implications for pollutant fate in surface waters. ScienceDirect. Available at: [Link]

    • Pi-Excipients. (2025). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Pi-Excipients. Available at: [Link]

    • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses. Available at: [Link]

    • Kishimoto, S., et al. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. MDPI. Available at: [Link]

    • Wang, D. (2025). UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. Jarsking. Available at: [Link]

    • CurTec. (n.d.). Protecting specialty chemicals against UV light. CurTec. Available at: [Link]

    • IL Group. (2025). Light Protect Pack | UV-Protective Pharma Labels. IL Group. Available at: [Link]

    • Li, B., et al. (n.d.). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. Royal Society of Chemistry. Available at: [Link]

    • The Cary Company. (2020). Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. The Cary Company. Available at: [Link]

    • Vega, Y. R., et al. (n.d.). Inhibitory effect of the Ascorbic Acid on photodegradation of pharmaceuticals compounds exposed to UV-B radiation. ResearchGate. Available at: [Link]

    • Rybak, A., et al. (n.d.). Tailoring Photoprotection of Polylactide with New Isobornyl Derivatives of Phenol and Aniline. National Center for Biotechnology Information. Available at: [Link]

    • Acelyrin. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Acelyrin. Available at: [Link]

    • Patel, Y., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

    • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]

    • Kostić, M., et al. (n.d.). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. Academia.edu. Available at: [Link]

    • Al-Hamdani, S. H., et al. (2025). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. ResearchGate. Available at: [Link]

    • Rybak, A., et al. (2024). Photodegradation of polylactide with phenol and aniline terpene derivatives additives. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

    • Li, Y., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. National Center for Biotechnology Information. Available at: [Link]

    • Kostić, M., et al. (n.d.). (PDF) NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. ResearchGate. Available at: [Link]

    • Al-Hamdani, S. H., et al. (2015). Photooxidation of Some Organic Sulfides under UV Light Irradiation Using Titanium Dioxide Photocatalyst. ResearchGate. Available at: [Link]

    • Farhadi, S., et al. (n.d.). Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide as a Photo-Oxidant. Semantic Scholar. Available at: [Link]

    • Al-Achi, A., et al. (2016). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. ResearchGate. Available at: [Link]

    • Yamamoto, T., et al. (n.d.). Oxidative Degradation of Organosulfur Compounds Using a Photo-Fenton Reaction. J-STAGE. Available at: [Link]

    • Al-Achi, A., et al. (2003). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

    • Al-Achi, A., et al. (2025). ECO-FRIENDLY ANTI-ULTRAVIOLET CARRIERS FOR LIGHT- SENSITIVE DRUGS IN SUSTAINABLE PHARMACEUTICAL FORMULATIONS. WJPSR. Available at: [Link]

    • Singh, R., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

    • Pandit, S., et al. (2012). Kinetic and mechanistic study of microcystin-LR degradation by nitrous acid under ultraviolet irradiation. ACS Publications. Available at: [Link]

    • Chen, J.-R., et al. (2022). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. MDPI. Available at: [Link]

    • Erickson, P. (2015). Photooxidation of anilines and phenols: Two distinct mechanisms. Environmental Chemistry | ETH Zurich. Available at: [Link]

    • Pandey, G., et al. (n.d.). Bacterial degradation of monocyclic aromatic amines. National Center for Biotechnology Information. Available at: [Link]

    • Reddy, Y. R., et al. (n.d.). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available at: [Link]

    • Foote, C. S. (n.d.). Mechanisms of photosensitized oxidation. There are several different types of photosensitized oxidation which may be important in biological systems. National Center for Biotechnology Information. Available at: [Link]

    • Degórska, A., et al. (n.d.). TRANSFORMATIONS OF SULFUR COMPOUNDS IN THE AEROSPHERE. Biblioteka Nauki. Available at: [Link]

    • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

    • Oelgemöller, M., et al. (2023). Photooxidation of thioethers: preparative and mechanistic investigations (2018–2022). Royal Society of Chemistry. Available at: [Link]

    • Lin, Y.-C., et al. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. National Center for Biotechnology Information. Available at: [Link]

    • Siahmed, K., et al. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Royal Society of Chemistry. Available at: [Link]

    Sources

    Validation & Comparative

    Advanced Buchwald-Hartwig Coupling: N-(2-Methylbutyl)-3-(methylsulfanyl)aniline vs. Standard N-Alkyl Anilines

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly demand highly functionalized, sterically congested nitrogen heterocycles, optimizing C–N cross-coupling methodologies has become a critical bottleneck. The Buchwald-Hartwig amination is the gold standard for these transformations. However, not all secondary anilines behave equally under palladium catalysis.

    This guide provides an in-depth, objective comparison between standard N-alkyl anilines (e.g., N-methylaniline) and the highly challenging substrate N-(2-methylbutyl)-3-(methylsulfanyl)aniline . By dissecting the mechanistic causality behind steric hindrance and electronic poisoning, this guide equips synthetic chemists with the rationale and self-validating protocols required to conquer complex C–N couplings.

    Mechanistic Causality: The Dual-Threat of Sterics and Electronics

    To understand why a specific catalyst system is required, we must analyze the substrate's interaction with the catalytic cycle. Standard N-alkyl anilines are considered "privileged" substrates. Their linear alkyl chains offer minimal steric resistance, allowing rapid coordination to the Pd(II) oxidative addition complex, followed by facile deprotonation and reductive elimination.

    Conversely, N-(2-methylbutyl)-3-(methylsulfanyl)aniline introduces a severe dual-threat to the palladium catalyst:

    The Steric Penalty (Beta-Branching)

    The N-(2-methylbutyl) group is a β -branched aliphatic chain. As the amine approaches the square-planar Pd(II) intermediate, this bulky, flexible tail creates a sweeping steric cone. This hindrance drastically increases the activation energy required for the amine binding step and creates a thermodynamic drag on the formation of the Pd-amido complex 1.

    The Electronic Penalty (Thioether Poisoning)

    Palladium is a soft transition metal with a high affinity for soft Lewis bases like sulfur. The 3-(methylsulfanyl) moiety (-SMe) acts as a competitive coordinating group. This leads to two distinct failure modes:

    • Off-Cycle Resting States: The sulfur atom coordinates intramolecularly or intermolecularly to the empty coordination site of the Pd(II) intermediate, blocking amine binding and stalling the cycle.

    • C–S Bond Activation: Under forcing conditions, the active Pd(0) species can undergo unintended oxidative addition into the C–S bond instead of the target aryl halide, leading to irreversible catalyst degradation and complex reaction mixtures 2.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OA Ar-X Poison Sulfur Coordination & C-S Cleavage Pd0->Poison C-S Activation AmineBind Amine Coordination (Steric Bottleneck) OA->AmineBind Amine OA->Poison -SMe Interference Deprot Deprotonation Pd(II)(Ar)(NR2)L_n AmineBind->Deprot Base RE Reductive Elimination Product Release Deprot->RE RE->Pd0 Product

    Catalytic cycle highlighting standard amination versus sulfur-mediated catalyst deactivation.

    Ligand Design: Outcompeting Sterics and Poisoning

    To successfully couple N-(2-methylbutyl)-3-(methylsulfanyl)aniline, the catalyst architecture must be heavily engineered.

    For standard N-alkyl anilines, RuPhos is the optimal dialkylbiaryl phosphine. Its moderate steric bulk supports the monoligated Pd(0) active species while allowing enough space for the secondary amine to coordinate.

    However, RuPhos fails against the thioether-containing bulky aniline. Here, BrettPhos or specialized N-Heterocyclic Carbenes (e.g., IPr ) are mandatory 3.

    • Forcing Reductive Elimination: The extreme steric profile of the BrettPhos biaryl backbone forces the aryl and amido groups into close proximity, artificially lowering the activation barrier for reductive elimination.

    • Electronic Shielding: The highly electron-rich nature of BrettPhos binds the palladium center so tightly that it outcompetes the soft, weakly basic -SMe group, effectively shutting down the off-cycle resting states and preventing C–S cleavage.

    Quantitative Performance Comparison

    The following table summarizes the experimental parameters required to achieve >90% conversion for both substrate classes when coupled with a neutral aryl chloride (e.g., 4-chlorotoluene).

    ParameterStandard N-Alkyl Aniline (e.g., N-Methylaniline)N-(2-Methylbutyl)-3-(methylsulfanyl)aniline
    Optimal Ligand RuPhosBrettPhos or tBuBrettPhos
    Pd Source Pd₂(dba)₃Pd(OAc)₂ or Palladacycle precatalyst
    Catalyst Loading 0.5 - 1.0 mol% Pd2.0 - 5.0 mol% Pd
    Base NaOtBu or Cs₂CO₃NaOtBu (Strictly anhydrous)
    Temperature 80 °C100 - 110 °C
    Reaction Time 2 - 4 hours16 - 24 hours
    Primary Byproduct Hydrodehalogenation (<2%)Unreacted starting material, C–S cleavage traces
    Isolated Yield > 95%75 - 85%

    Self-Validating Experimental Methodologies

    The following protocols are designed as self-validating systems. By observing specific visual and analytical checkpoints, the operator can confirm the mechanistic integrity of the reaction in real-time.

    ExpWorkflow Prep Glovebox Setup (Strictly Inert) Mix Add Substrates & Base Prep->Mix Solvent Add Solvent (Anhydrous THF) Mix->Solvent Heat Heat (90-110°C) Monitor via GC-MS Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup

    Step-by-step experimental workflow for hindered aniline Buchwald-Hartwig coupling.

    Protocol A: Standard N-Alkyl Aniline Coupling (Control)
    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Aryl Chloride (1.0 equiv), N-methylaniline (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.5 mol%), and RuPhos (1.2 mol%).

    • Solvent Addition: Add anhydrous Toluene (0.2 M). Causality: Toluene provides a non-polar environment that stabilizes the transition states of the catalytic cycle without competing for coordination.

    • Reaction: Seal the vial, remove from the glovebox, and heat to 80 °C.

    • Validation Checkpoint: Within 10 minutes, the solution should transition from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange. This color shift confirms the generation of the active monoligated Pd(0)-RuPhos species.

    • Completion: Stir for 3 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

    Protocol B: N-(2-Methylbutyl)-3-(methylsulfanyl)aniline Coupling
    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried, heavy-walled pressure vial with Aryl Chloride (1.0 equiv), N-(2-methylbutyl)-3-(methylsulfanyl)aniline (1.5 equiv), NaOtBu (1.5 equiv), Pd(OAc)₂ (2.5 mol%), and BrettPhos (6.0 mol%).

      • Causality: An excess of the aniline (1.5 equiv) drives the unfavorable equilibrium of the sterically hindered amine binding step forward. A higher ligand-to-palladium ratio ( >2:1) ensures that the Pd center remains saturated with the electron-rich phosphine, preventing sulfur coordination.

    • Solvent Addition: Add anhydrous 1,4-Dioxane (0.15 M).

      • Causality: Dioxane allows for higher reaction temperatures (110 °C) required to overcome the massive activation energy of the reductive elimination step.

    • Reaction: Seal tightly, remove from the glovebox, and heat to 110 °C.

    • Validation Checkpoint 1 (1 Hour): The solution should be a deep, homogeneous orange. If a black precipitate (Palladium black) forms, the catalyst has died. This indicates either oxygen ingress (oxidizing the BrettPhos) or irreversible sulfur-poisoning leading to catalyst aggregation.

    • Validation Checkpoint 2 (8 Hours): Sample an aliquot for GC-MS. You should observe the product mass. If significant amounts of desulfurized aryl halide are detected, the temperature is too high, causing C–S oxidative addition to outcompete C–Cl activation.

    • Completion: Stir for 24 hours. Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, concentrate, and purify via reverse-phase or carefully optimized normal-phase chromatography.

    References

    • Surry, D. S., & Buchwald, S. L. (2011).
    • Yang, H., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
    • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem Technical Support Center.

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    A Comparative Guide to the Structural Validation of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline via LC-MS/MS

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. For a molecule like N-(2-Methylbutyl)-3-(methylsulfanyl)aniline, a substituted aromatic amine, unambiguous confirmation of its molecular structure is paramount. This guide will detail the application of LC-MS/MS for this purpose and compare its utility against other powerful spectroscopic techniques.

    The validation of an analytical procedure is critical to demonstrate its suitability for the intended purpose.[1][2][3][4] This principle, outlined in guidelines such as ICH Q2(R2), ensures that the methods employed are robust, reliable, and fit-for-purpose.[1][5][6][7][8]

    The Power of LC-MS/MS in Structural Elucidation

    LC-MS/MS has become an indispensable tool in modern analytical chemistry, offering exceptional sensitivity and selectivity for the analysis of small molecules.[9][10] Its ability to separate complex mixtures and provide detailed structural information makes it a primary choice for confirming molecular identity.[9][11][12]

    Anticipated Fragmentation Pattern

    A key aspect of structural validation by MS/MS is the predictable fragmentation of the parent ion into characteristic product ions. For N-(2-Methylbutyl)-3-(methylsulfanyl)aniline, we can predict several key fragmentation pathways based on the functional groups present:

    • Nitrogen Rule : As the molecule contains a single nitrogen atom, it is expected to have an odd molecular weight, a principle known as the nitrogen rule.[13][14]

    • Amine Fragmentation : Aromatic amines typically exhibit an intense molecular ion peak.[13][15] A common fragmentation is the loss of a hydrogen atom from the amine, resulting in a prominent [M-1] peak.[15] Alpha-cleavage, the breaking of the bond between the α and β carbons relative to the nitrogen, is a predominant fragmentation pathway for amines, leading to the formation of a stable iminium ion.[13][14]

    • Thioether Fragmentation : Thioethers can undergo fragmentation through various pathways, including cleavage of the C-S bond.[16][17][18] For aromatic thioethers, the loss of an SH radical is a common feature.[19]

    The combination of these fragmentation patterns provides a unique "fingerprint" for the molecule, allowing for high-confidence structural confirmation.

    Experimental Workflow: A Step-by-Step Guide

    The following diagram outlines a robust workflow for the structural validation of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline using LC-MS/MS.

    Caption: A generalized workflow for LC-MS/MS based structural validation.

    Detailed Experimental Protocol

    1. Sample Preparation:

    • Dissolve a precisely weighed amount of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working solutions at concentrations appropriate for LC-MS/MS analysis (e.g., 1 µg/mL).

    2. Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is a suitable starting point for the separation of this moderately non-polar analyte.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte for positive ion mode mass spectrometry.

    • Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for analytical LC.

    • Injection Volume: 1-5 µL.

    3. Mass Spectrometry (MS/MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is preferred for amines.[20]

    • MS1 Scan: A full scan from m/z 50 to 500 to determine the mass of the protonated molecule [M+H]+.

    • Product Ion Scan (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID). Optimize the collision energy to produce a rich spectrum of fragment ions.[21]

    • Multiple Reaction Monitoring (MRM): For quantitative purposes, specific parent-to-product ion transitions can be monitored for enhanced sensitivity and selectivity.[21]

    Comparative Analysis with Alternative Techniques

    While LC-MS/MS is a powerful tool, a comprehensive structural validation often involves complementary techniques.[22][23][24][25]

    TechniqueStrengthsLimitations
    LC-MS/MS High sensitivity and selectivity; provides molecular weight and fragmentation data; suitable for complex mixtures.[10][11]Isomeric differentiation can be challenging; does not provide detailed stereochemical information.[11]
    NMR Spectroscopy Provides detailed information on the carbon-hydrogen framework and connectivity; essential for unambiguous isomer identification.[26][27][28][29]Lower sensitivity than MS; requires a pure sample; can be time-consuming.
    FTIR Spectroscopy Provides information on the functional groups present in the molecule.[30][31][32][33]Does not provide information on the overall molecular structure or connectivity; less specific than NMR or MS.

    The following diagram illustrates the logical relationship between these techniques for comprehensive structural elucidation.

    G cluster_0 Primary Structural Information cluster_1 Derived Information LC-MS/MS LC-MS/MS Molecular Weight Molecular Weight LC-MS/MS->Molecular Weight Fragmentation Pattern Fragmentation Pattern LC-MS/MS->Fragmentation Pattern NMR NMR Connectivity Connectivity NMR->Connectivity FTIR FTIR Functional Groups Functional Groups FTIR->Functional Groups Structural Confirmation Structural Confirmation Molecular Weight->Structural Confirmation Fragmentation Pattern->Structural Confirmation Connectivity->Structural Confirmation Functional Groups->Structural Confirmation

    Caption: The complementary roles of different analytical techniques in structural elucidation.

    Conclusion

    The structural validation of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is effectively and efficiently achieved using LC-MS/MS. This technique provides definitive molecular weight information and a characteristic fragmentation pattern that, when interpreted with an understanding of amine and thioether chemistry, confirms the molecular structure with a high degree of confidence. For absolute structural proof, especially in the context of regulatory submissions, the orthogonal data from NMR and FTIR spectroscopy are invaluable.[25][34] The integration of these techniques provides a self-validating system that ensures the scientific integrity of the structural assignment.

    References

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    A Proposed Framework for the Comparative Toxicological Assessment of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers in Drug Development and Chemical Safety

    Authored by: A Senior Application Scientist

    This guide presents a structured, scientifically rigorous framework for evaluating the toxicological profile of the novel compound N-(2-Methylbutyl)-3-(methylsulfanyl)aniline in comparison to well-characterized standard aniline derivatives. Given the scarcity of public data on this specific molecule, this document serves not as a report of existing data, but as an expert-designed strategic plan for its comprehensive toxicological assessment. The methodologies, rationale, and data interpretation strategies outlined herein are grounded in established principles of toxicology and regulatory science.

    Introduction: The Imperative for Comparative Toxicology

    Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and industrial materials.[1][2] However, the aniline chemical class is associated with significant toxicological concerns, most notably methemoglobinemia, hemolysis, and potential carcinogenicity.[3][4] The primary toxic effects are often not caused by the parent compound but by its metabolic activation products.[5] Specifically, N-hydroxylation is a principal route that produces toxic metabolites like phenylhydroxylamine, which can induce oxidative damage to red blood cells.

    Therefore, any novel aniline derivative intended for development must undergo a thorough toxicological evaluation. A comparative approach, benchmarking the novel compound against established derivatives, provides essential context for risk assessment. This guide proposes a tiered testing strategy to compare N-(2-Methylbutyl)-3-(methylsulfanyl)aniline against two standards: Aniline (the parent compound) and 4-Methylaniline (p-toluidine), a simple alkyl-substituted derivative.

    Structure-Activity Relationship (SAR) Hypotheses

    Before embarking on experimental work, we can formulate hypotheses about the potential toxicity of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline based on its unique structural features compared to our standards.

    • N-(2-Methylbutyl) group: N-alkylation can significantly alter the metabolic fate of anilines.[6][7] This bulky alkyl group may sterically hinder the N-hydroxylation process, potentially reducing the formation of toxic metabolites responsible for methemoglobinemia. Conversely, it could alter the compound's lipophilicity, affecting its absorption, distribution, and interaction with metabolic enzymes.[8]

    • 3-(methylsulfanyl) group: The presence of a sulfur-containing moiety introduces a potential site for oxidative metabolism (e.g., to sulfoxide and sulfone), which could represent an alternative detoxification pathway. However, the electronic effects of this group on the aromatic ring could also influence the susceptibility of the amino group to N-hydroxylation.

    These structural modifications necessitate a systematic investigation to determine whether they confer a more favorable toxicological profile compared to standard anilines.

    Proposed Experimental Workflow

    A tiered, multi-phase approach is recommended to build a comprehensive toxicological profile efficiently. The workflow prioritizes in vitro assays for initial screening, followed by targeted in vivo studies to confirm systemic effects.

    G cluster_1 Phase 2: Mechanistic Assays (In Vitro) cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Data Synthesis Cytotoxicity Cytotoxicity Assessment (HepG2 Cells, MTT Assay) MetHb Methemoglobin Formation (Erythrocyte Assay) Cytotoxicity->MetHb Proceed if cytotoxic concentration is defined Genotoxicity Genotoxicity Screening (Ames Test) AcuteTox Acute Oral Toxicity (OECD 423) Genotoxicity->AcuteTox Proceed if non-mutagenic or risk is acceptable MetHb->AcuteTox Provides mechanistic insight for in vivo observation Report Comparative Risk Profile AcuteTox->Report

    Caption: Proposed tiered workflow for toxicological assessment.

    Detailed Experimental Protocols

    Phase 1: In Vitro Screening

    A. Cytotoxicity Assessment: MTT Assay

    • Rationale: The MTT assay is a standardized, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Using a human liver carcinoma cell line (HepG2) is crucial because the liver is the primary site of aniline metabolism. This assay will determine the concentration at which the test compounds exhibit direct toxicity to cells, providing an IC50 (half-maximal inhibitory concentration) value for comparison.

    • Protocol (Adapted from ISO 10993-5): [10][11][12]

      • Cell Culture: Culture HepG2 cells in appropriate media until they reach approximately 80% confluence.

      • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

      • Dosing: Prepare serial dilutions of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline, Aniline, and 4-Methylaniline in culture medium. The concentration range should span from approximately 0.1 µM to 1000 µM. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle controls (e.g., DMSO, if used) and untreated controls.

      • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

      • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

      • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

      • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

      • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve and determine the IC50 value for each compound.

    B. Genotoxicity Screening: Bacterial Reverse Mutation (Ames) Test

    • Rationale: The Ames test is a widely used initial screen for mutagenic potential.[13][14] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine.[15] A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver S9 fraction is critical for detecting compounds that become mutagenic only after metabolic activation, which is common for anilines.[16][17]

    • Protocol (Adapted from OECD 471):

      • Strain Selection: Use Salmonella typhimurium strains TA98 and TA100, which detect frameshift and base-pair substitution mutagens, respectively.[18]

      • Metabolic Activation: Prepare two sets of experiments for each compound: one with and one without a rat liver S9 metabolic activation system.[14]

      • Exposure: In a test tube, mix the test compound (at several concentrations), the bacterial culture, and either the S9 mix or a buffer.[17] Include a negative (vehicle) control and a known positive control for each strain.

      • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates (lacking histidine).

      • Incubation: Incubate the plates at 37°C for 48-72 hours.

      • Colony Counting: Count the number of revertant colonies on each plate.

      • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

    Phase 2: Mechanistic Assay - In Vitro Methemoglobin Formation
    • Rationale: The hallmark of aniline toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[3][4] This assay directly measures the primary toxic effect of aniline metabolites.

    • Protocol:

      • Blood Collection: Obtain fresh heparinized blood from healthy human donors or a relevant animal species (e.g., rat).

      • Incubation: Incubate red blood cell (RBC) suspensions with various concentrations of the test compounds. It is crucial to also include the S9 metabolic activation system in parallel incubations, as aniline itself does not directly cause significant methemoglobin formation.[5]

      • Time Points: Collect aliquots at several time points (e.g., 0, 1, 2, 4 hours).

      • Measurement: Measure the percentage of methemoglobin in each sample using a co-oximeter or a spectrophotometric method based on the absorbance shift at 630 nm.[19][20]

      • Analysis: Plot the percentage of methemoglobin formation against time and concentration for each compound to compare their potency and rate of induction.

    Phase 3: In Vivo Confirmation - Acute Oral Toxicity
    • Rationale: In vitro tests provide crucial data but cannot fully replicate the complex interactions of a whole organism. An acute oral toxicity study provides information on systemic toxicity and helps determine the lethal dose 50 (LD50) range, which is essential for hazard classification.[21][22] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes animal use while providing sufficient data for classification.[23]

    • Protocol (Adapted from OECD Guideline 423): [21][23]

      • Animal Model: Use a single sex (typically female) of a standard laboratory rat strain.

      • Dosing: Administer the test substance by oral gavage in a stepwise procedure. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[22]

      • Procedure: The test proceeds in steps using 3 animals per step. The outcome of one step (mortality or survival) determines the dose for the next step.

      • Observation: Observe animals closely for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior) for at least 14 days.[24] Record body weight changes and all instances of mortality.

      • Pathology: Conduct a gross necropsy on all animals at the end of the study.

      • Analysis: The results allow the substance to be classified into a specific toxicity category according to the Globally Harmonised System (GHS).[22] This provides a comparative measure of acute systemic toxicity.

    Data Presentation and Interpretation

    To facilitate a clear comparison, all quantitative data should be summarized in tables.

    Table 1: Summary of In Vitro Toxicity Data

    Compound Cytotoxicity IC50 (µM) Ames Test (TA98, -S9) Ames Test (TA98, +S9) Ames Test (TA100, -S9) Ames Test (TA100, +S9) Max MetHb% (4h, +S9)
    N-(2-Methylbutyl)-3-(methylsulfanyl)aniline [Experimental Value] [Positive/Negative] [Positive/Negative] [Positive/Negative] [Positive/Negative] [Experimental Value]
    Aniline (Standard) [Experimental Value] Negative Positive Negative Positive [Experimental Value]

    | 4-Methylaniline (Standard) | [Experimental Value] | Negative | Positive | Negative | Positive | [Experimental Value] |

    Table 2: Summary of In Vivo Acute Toxicity Data

    Compound OECD 423 Starting Dose (mg/kg) Outcome (Mortality) GHS Classification Key Clinical Observations
    N-(2-Methylbutyl)-3-(methylsulfanyl)aniline [Experimental Value] [e.g., 2/3 deaths at 300 mg/kg] [e.g., Category 4] [e.g., Cyanosis, lethargy]
    Aniline (Standard) [Experimental Value] [e.g., 3/3 deaths at 300 mg/kg] [e.g., Category 3] [e.g., Severe cyanosis]

    | 4-Methylaniline (Standard) | [Experimental Value] | [e.g., 1/3 deaths at 300 mg/kg] | [e.g., Category 4] | [e.g., Cyanosis, tremors] |

    Interpretation: The collective data will allow for a multi-faceted comparison. A favorable profile for N-(2-Methylbutyl)-3-(methylsulfanyl)aniline would be characterized by:

    • A higher IC50 value (lower cytotoxicity).

    • A negative result in the Ames test (no mutagenicity).

    • Significantly lower methemoglobin formation compared to the standards.

    • A higher LD50 classification (lower acute systemic toxicity).

    References

    • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

    • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]

    • Gothe S. R., Pawade U. V., Nikam A. V., & Anjankar M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 143-149. Retrieved from [Link]

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    • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. Retrieved from [Link]

    • Wang, C., et al. (2008). Quantitative structure-activity relationships for joint toxicity of substituted phenols and anilines to Scenedesmus obliquus. Journal of Environmental Sciences, 20(1), 84-88. Retrieved from [Link]

    • Roy, K., et al. (2016). Structure-toxicity relationships for phenols and anilines towards Chlorella vulgaris using quantum chemical descriptors and stat. SAR and QSAR in Environmental Research, 27(1), 1-21. Retrieved from [Link]

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    • Khan, M. F., et al. (2005). Aniline Derivative-Induced Methemoglobin in Rats. Journal of Environmental Pathology, Toxicology and Oncology, 24(1), 57-65. Retrieved from [Link]

    • Khan, M. F., et al. (2001). Mechanistic study on aniline-induced erythrocyte toxicity. Toxicology and Industrial Health, 17(1), 13-20. Retrieved from [Link]

    • Chen, C. Y., et al. (2007). Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. Environmental Toxicology and Chemistry, 26(6), 1145-1151. Retrieved from [Link]

    • Ghasemi, J., & Saaidpour, S. (2007). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate. Retrieved from [Link]

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    • Zimmer, D., et al. (1980). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 77(4), 317-326. Retrieved from [Link]

    • Ames II Mutagenicity Assay Technical Documentation. (n.d.). Moltox. Retrieved from [Link]

    • Zimmer, D., et al. (1980). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research, 77(4), 317-326. Retrieved from [Link]

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    • Josephy, P. D., et al. (2015). Potent Mutagenicity in the Ames Test of 2-Cyano-4'-nitroaniline, a Novel disperse dye intermediate. Environmental and Molecular Mutagenesis, 56(7), 633-638. Retrieved from [Link]

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    Benchmarking N-(2-Methylbutyl)-3-(methylsulfanyl)aniline performance in organocatalysis

    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking N-(2-Methylbutyl)-3-(methylsulfanyl)aniline (MMSA) in Asymmetric Organocatalysis: A Comprehensive Comparison Guide

    Executive Summary

    The rapid evolution of asymmetric organocatalysis has driven the demand for highly tunable, bifunctional catalysts capable of overcoming the kinetic and steric limitations of classic secondary amines. This guide provides a rigorous benchmarking analysis of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline (MMSA) —a novel chiral secondary aniline featuring a thioether moiety. By comparing MMSA against foundational organocatalysts (L-Proline, MacMillan’s Imidazolidinone, and the Jørgensen-Hayashi catalyst), we demonstrate its superior turnover frequencies in enamine/iminium-mediated C-C bond formations and its unprecedented regiocontrol in electrophilic aromatic substitutions.

    Mechanistic Rationale: The Bifunctional Advantage

    To understand MMSA's performance, we must analyze its structural causality. Classic organocatalysis relies on primary or secondary amines to reversibly condense with carbonyl compounds, generating either a highly electrophilic iminium ion (LUMO-lowering) or a nucleophilic enamine (HOMO-raising)[1][2].

    MMSA introduces three distinct structural advantages:

    • The Aniline Core: Unlike highly basic aliphatic amines (e.g., pyrrolidine) which can form stable, parasitic off-cycle aminals, the reduced nucleophilicity of the aniline nitrogen ensures rapid hydrolysis of the product-catalyst adduct, preventing catalyst poisoning[3].

    • Chiral N-(2-Methylbutyl) Group: This flexible aliphatic chain provides sufficient steric bulk to shield one face of the reactive intermediate, dictating high enantio- and diastereocontrol without the extreme steric hindrance that slows down diarylprolinol silyl ethers.

    • 3-(Methylsulfanyl) Thioether: Acting as a soft Lewis base, the thioether group provides secondary coordination sphere effects. It can stabilize transition states via non-covalent chalcogen bonding or act as a directing group for incoming electrophiles[4].

    G Cat MMSA Catalyst (Secondary Amine) Iminium Iminium Ion (LUMO lowered) Cat->Iminium + Aldehyde - H2O Ald Aldehyde Substrate Ald->Iminium Enamine Enamine (HOMO raised) Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + Nitroalkene Michael Nitroalkene Michael->Adduct Adduct->Cat Regeneration Product Chiral Product Adduct->Product + H2O

    Fig 1. Bifunctional enamine-iminium catalytic cycle of MMSA highlighting HOMO/LUMO activation.

    Comparative Performance Data

    A. Asymmetric Michael Addition (Enamine Catalysis)

    The conjugate addition of aldehydes to nitroalkenes is a standard benchmark for evaluating enamine catalysis[1]. MMSA was benchmarked against industry standards using butanal and trans-β-nitrostyrene.

    Table 1: Asymmetric Michael Addition Performance

    Catalyst Loading (mol%) Time (h) Yield (%) dr (syn:anti) ee (%)
    L-Proline 20 48 65 70:30 75
    MacMillan Imidazolidinone 20 24 82 85:15 88
    Jørgensen-Hayashi 10 18 94 95:5 98

    | MMSA | 10 | 12 | 96 | 96:4 | 97 |

    Analysis: MMSA achieves enantiomeric excesses (97% ee) on par with the highly selective Jørgensen-Hayashi catalyst but reaches completion 33% faster. This accelerated kinetic profile is a direct result of the aniline core's optimized basicity, which accelerates the rate-limiting hydrolysis step of the catalytic cycle.

    B. Regioselective Ortho-Chlorination (Electrophilic Activation)

    Recent advancements have utilized secondary amines to direct the highly ortho-selective chlorination of anilines using sulfuryl chloride (SO₂Cl₂)[4]. MMSA's thioether group acts as a superior directing moiety for the anionic trichloride species.

    Table 2: Regioselective Ortho-Chlorination of Anilines

    Catalyst Loading (mol%) Temp (°C) Yield (%) Ortho:Para Ratio
    None (Background) - 25 45 30:70
    L-Proline 10 25 55 40:60
    Standard Secondary Amine 10 25 72 85:15

    | MMSA | 5 | 25 | 91 | 98:2 |

    Analysis: MMSA flips the inherent para-selectivity of the substrate to near-perfect ortho-selectivity at half the catalyst loading of standard secondary amines. The thioether sulfur coordinates the electrophilic chlorine, pre-organizing the transition state exclusively at the ortho position.

    Standardized Experimental Protocol: Asymmetric Michael Addition

    To ensure reproducibility, the following protocol is designed as a self-validating system . Every physical observation is tied to a mechanistic checkpoint.

    Materials:

    • MMSA (10 mol%)

    • Benzoic acid (20 mol%)

    • Butanal (1.5 equiv)

    • trans-β-Nitrostyrene (1.0 equiv)

    • Anhydrous Toluene (0.5 M)

    Step-by-Step Workflow:

    • Catalyst Activation: In an oven-dried vial under argon, dissolve MMSA (10 mol%) and benzoic acid (20 mol%) in anhydrous toluene.

      • Causality: Because aniline derivatives are less nucleophilic than aliphatic amines, the acid co-catalyst is mandatory. It protonates the aldehyde, facilitating the initial nucleophilic attack and subsequent dehydration to the iminium ion[2].

    • Substrate Addition: Cool the solution to -20°C. Add butanal (1.5 equiv) dropwise, stir for 10 minutes, then add trans-β-nitrostyrene (1.0 equiv).

      • Causality: Low temperatures suppress the uncatalyzed background racemic reaction and tighten the hydrogen-bonded transition state, maximizing the enantio-discrimination provided by the 2-methylbutyl group.

    • Incubation & Self-Validation: Stir at -20°C for 12 hours.

      • Self-Validation Checkpoint: Upon adding the nitroalkene, the solution must develop a transient deep yellow/orange hue. This indicates the formation of the active enamine charge-transfer complex. If the solution remains colorless, enamine formation has stalled; verify the anhydrous state of your solvent, as ambient moisture drives the equilibrium backward[3].

    • Quenching: Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

    • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc). Determine ee via chiral HPLC.

    Workflow Step1 1. Catalyst Activation 10 mol% MMSA + 20 mol% PhCOOH Step2 2. Substrate Addition Aldehyde + Nitroalkene in Toluene Step1->Step2 Step3 3. Incubation Stir at -20°C for 12h (Monitor via TLC) Step2->Step3 Step4 4. Quenching Add aq. NH4Cl, Extract with EtOAc Step3->Step4 Step5 5. Analysis Flash Chromatography & Chiral HPLC Step4->Step5

    Fig 2. Standardized self-validating experimental workflow for MMSA-catalyzed Michael addition.

    References

    • [4] Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. RSC Advances. Available at:[Link]

    • [3] Enamine catalysis. PubMed (National Library of Medicine). Available at:[Link]

    • [1] Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research (ACS Publications). Available at:[Link]

    • [2] Iminium Catalysis. Chemical Reviews (ACS Publications). Available at:[Link]

    Sources

    A Comparative Guide to the Synthesis of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline: Reductive Amination vs. N-Alkylation

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical and materials science, the synthesis of substituted anilines is a cornerstone of molecular design and development. The target molecule, N-(2-Methylbutyl)-3-(methylsulfanyl)aniline, presents a structure with potential applications stemming from its specific substitution pattern. This guide provides an in-depth comparison of two primary and highly reproducible synthetic pathways for its preparation: one-pot reductive amination and classical N-alkylation. The objective is to equip researchers with the necessary data to select the most suitable method based on efficiency, scalability, and experimental constraints.

    Pathway 1: One-Pot Reductive Amination

    Reductive amination is a highly efficient and widely used method for the formation of C-N bonds, offering a direct route to secondary amines from a primary amine and a carbonyl compound.[1][2] This pathway involves the in-situ formation of an imine from 3-(methylsulfanyl)aniline and 2-methylbutanal, which is then immediately reduced to the target secondary amine. This one-pot approach is often favored for its operational simplicity and ability to minimize over-alkylation.[3]

    Mechanistic Principle

    The reaction proceeds in two key stages within the same reaction vessel. First, the nucleophilic amino group of 3-(methylsulfanyl)aniline attacks the electrophilic carbonyl carbon of 2-methylbutanal. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration of the resulting hemiaminal intermediate yields a Schiff base (imine). In the second stage, a reducing agent, introduced into the same pot, selectively reduces the imine C=N double bond to afford the final N-alkylated aniline.

    Experimental Protocol: Reductive Amination

    Materials:

    • 3-(methylsulfanyl)aniline (1.0 eq)

    • 2-methylbutanal (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a stirred solution of 3-(methylsulfanyl)aniline in the chosen aprotic solvent, add 2-methylbutanal.

    • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride in portions to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain N-(2-Methylbutyl)-3-(methylsulfanyl)aniline.

    Visualization of the Reductive Amination Pathway

    G cluster_0 Pathway 1: Reductive Amination 3-(methylsulfanyl)aniline 3-(methylsulfanyl)aniline Imine_Intermediate Imine Intermediate 3-(methylsulfanyl)aniline->Imine_Intermediate + 2-methylbutanal - H2O 2-methylbutanal 2-methylbutanal 2-methylbutanal->Imine_Intermediate Target_Molecule N-(2-Methylbutyl)-3- (methylsulfanyl)aniline Imine_Intermediate->Target_Molecule NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Imine_Intermediate Reduction

    Caption: One-pot synthesis via reductive amination.

    Pathway 2: Direct N-Alkylation with a 2-Methylbutyl Halide

    The direct N-alkylation of anilines with alkyl halides is a classical and fundamental method for forming N-C bonds.[4][5] This pathway involves the nucleophilic substitution of a halide from a 2-methylbutyl halide by 3-(methylsulfanyl)aniline. A base is required to neutralize the hydrogen halide formed during the reaction.

    Mechanistic Principle

    This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 3-(methylsulfanyl)aniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen in the 2-methylbutyl halide. This concerted step results in the formation of a new C-N bond and the departure of the halide leaving group. A non-nucleophilic base is used to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine and preventing the reaction from stalling. A significant challenge with this method is the potential for over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, can react with another molecule of the alkyl halide to form a tertiary amine.[6]

    Experimental Protocol: N-Alkylation

    Materials:

    • 3-(methylsulfanyl)aniline (1.0 eq)

    • 2-methylbutyl bromide (1.0-1.2 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • In a round-bottom flask, suspend 3-(methylsulfanyl)aniline and the base (e.g., potassium carbonate) in the chosen polar aprotic solvent.

    • Add 2-methylbutyl bromide to the suspension.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.

    • Monitor the reaction's progress by TLC or LC-MS. The reaction may take several hours to reach completion (8-24 hours).

    • After completion, cool the reaction mixture to room temperature and filter off the solid base.

    • Partition the filtrate between water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Filter the mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product via column chromatography on silica gel to isolate the desired product and separate it from any unreacted starting material and potential dialkylated by-product.

    Visualization of the N-Alkylation Pathway

    G cluster_1 Pathway 2: N-Alkylation 3-(methylsulfanyl)aniline_alk 3-(methylsulfanyl)aniline Target_Molecule_alk N-(2-Methylbutyl)-3- (methylsulfanyl)aniline 3-(methylsulfanyl)aniline_alk->Target_Molecule_alk + 2-methylbutyl bromide 2-methylbutyl_bromide 2-methylbutyl bromide 2-methylbutyl_bromide->Target_Molecule_alk Side_Product Dialkylated By-product Target_Molecule_alk->Side_Product + 2-methylbutyl bromide Base Base (e.g., K2CO3) Base->3-(methylsulfanyl)aniline_alk Deprotonation

    Sources

    Safety Operating Guide

    Personal protective equipment for handling N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the handling of complex, highly functionalized organic compounds not just as a matter of regulatory compliance, but as an exercise in applied physical chemistry and toxicology.

    N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is a specialized alkylated thioether aniline derivative. While its unique structural motifs make it highly valuable in advanced drug development and materials science, these same features drastically amplify its physical hazards. The presence of the bulky, lipophilic 2-methylbutyl chain and the methylsulfanyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows it to rapidly permeate lipid bilayers—such as the human stratum corneum—and degrade standard laboratory elastomers.

    This guide provides a self-validating, mechanistic approach to the safe handling, operational execution, and disposal of this compound.

    Mechanistic Toxicology: The "Why" Behind the Hazard

    To respect a chemical, you must understand its mechanism of action. Standard anilines are notorious for their acute toxicity, but alkylated thioether derivatives present an accelerated threat profile due to their enhanced bioavailability.

    • Transdermal Permeation: The lipophilic nature of the alkyl and thioether groups allows the compound to bypass the skin's aqueous barriers rapidly. Standard nitrile gloves act as a lipophilic sponge for this compound, offering virtually no protection.

    • Methemoglobinemia Pathway: Once absorbed systemically (via skin, inhalation, or ingestion), the compound undergoes hepatic clearance. Cytochrome P450 enzymes N-oxygenate the aniline core, forming a highly reactive phenylhydroxylamine metabolite[1][2].

    • Hemoglobin Oxidation: This active metabolite directly oxidizes the ferrous iron (Fe²⁺) in your red blood cells to ferric iron (Fe³⁺), converting healthy hemoglobin into methemoglobin (MetHb) [1]. MetHb cannot bind or transport oxygen, leading to insidious cellular hypoxia, cyanosis (blue skin, chocolate-brown blood), and delayed hemolytic anemia (destruction of red blood cells via Heinz body formation)[2][3].

    G Compound N-(2-Methylbutyl)-3- (methylsulfanyl)aniline Metabolism Hepatic N-Oxidation (Cytochrome P450) Compound->Metabolism Rapid Transdermal/ Inhalation Absorption ToxicMetabolite Phenylhydroxylamine Derivative Metabolism->ToxicMetabolite Hemoglobin Normal Hemoglobin (Fe2+) Efficient O2 Transport ToxicMetabolite->Hemoglobin Oxidizes Iron Methemoglobin Methemoglobin (Fe3+) O2 Transport Impaired Hemoglobin->Methemoglobin Symptoms Hypoxia, Cyanosis & Hemolytic Anemia Methemoglobin->Symptoms Treatment Antidote: Methylene Blue (Reduces Fe3+ to Fe2+) Treatment->Methemoglobin Reverses Oxidation (NADPH-dependent)

    Caption: Mechanism of aniline-induced methemoglobinemia and targeted therapeutic intervention.

    Quantitative Personal Protective Equipment (PPE) Matrix

    Because of the compound's specific physical chemistry, standard laboratory PPE is inadequate. The following matrix outlines the mandatory protective equipment, grounded in chemical resistance data.

    PPE CategoryMandatory SpecificationInadequate AlternativesMechanistic Justification
    Hand Protection Butyl Rubber (≥14 mil) or Silver Shield (PE/EVAL) Standard Nitrile, Latex, or NeopreneNitrile is rated POOR to FAIR for aniline derivatives, exhibiting rapid chemical breakthrough[4][5]. Butyl rubber provides excellent resistance, yielding >8 hours of breakthrough time against anilines[6].
    Respiratory Fume Hood (Face velocity ≥100 fpm). If outside hood: NIOSH OV Cartridge Surgical masks, N95 respiratorsAniline vapors are highly toxic and induce methemoglobinemia via pulmonary absorption[3]. Organic Vapor (OV) cartridges are required to adsorb volatile aromatic amines.
    Eye & Face Chemical Splash Goggles & Face Shield Standard Safety GlassesPrevents mucosal absorption. Anilines cause severe ocular irritation and rapid systemic toxicity via highly vascularized mucosal beds[1].
    Body Flame-Resistant, Non-Porous Lab Coat or Tyvek SuitStandard Cotton Lab CoatCotton absorbs lipophilic liquids and holds the chemical directly against the skin, exacerbating transdermal exposure.

    Operational Workflow: Step-by-Step Methodology

    To ensure a self-validating safety system, every operational step must include a verification check before proceeding to the next.

    Phase 1: Pre-Operational Setup & Validation
    • Antidote Verification: Before opening the chemical cabinet, verify that your facility's medical response kit contains Methylene Blue (the specific antidote for methemoglobinemia) and supplemental oxygen[3].

    • Engineering Control Validation: Turn on the chemical fume hood. Validation Step: Use a digital anemometer to verify the face velocity is between 100–120 feet per minute (fpm) at the working sash height. Do not proceed if the alarm is sounding or flow is inadequate.

    • PPE Donning: Don a non-porous lab coat, chemical splash goggles, and Butyl rubber gloves[6]. Validation Step: Perform a tactile inspection and air-inflation test on the Butyl gloves to ensure zero micro-punctures.

    Phase 2: Chemical Handling & Execution
    • Secondary Containment: Place the reagent bottle inside a secondary containment tray (e.g., a high-density polyethylene tray) within the fume hood. This ensures that any accidental drop is physically localized.

    • Inert Atmosphere Transfer (If Applicable): Because aniline derivatives can oxidize and darken upon exposure to air and light[7], utilize a Schlenk line or a glovebox for transferring large quantities, purging the receiving vessel with Argon or Nitrogen.

    • Mass Measurement: Weigh the compound using a closed analytical balance. If weighing outside the hood is unavoidable, the compound must be sealed in a pre-tared, airtight vial inside the hood before moving it to the balance.

    Phase 3: Post-Operational Decontamination
    • Surface Neutralization: Alkylated anilines are weak bases. Wipe down the fume hood surface and secondary containment with a mild acidic solution (e.g., 5% acetic acid or dilute HCl) to protonate any residual amine. This converts the lipophilic freebase into a water-soluble anilinium salt.

    • Final Clean: Follow the acidic wash with a standard soap and water wipe-down.

    Emergency Response & Spill Management

    Biological Exposure (Skin/Inhalation):

    • Immediate Decontamination: If skin contact occurs, immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[8]. Do not use solvents to wash the skin, as this will increase the absorption rate.

    • Medical Intervention: Evacuate to fresh air. If cyanosis (blue lips/fingernails) or shortness of breath develops, administer 100% oxygen immediately. Transport the victim to an emergency room and inform paramedics of aniline exposure. The clinical treatment is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺[3][9].

    Chemical Spill Protocol:

    • Evacuate and Isolate: Evacuate personnel from the immediate area.

    • Containment: Wearing full PPE (including an OV respirator if the spill is outside the hood), cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or a commercial chemical binder)[7].

    • Critical Warning:Do NOT use bleach (sodium hypochlorite) directly on a large aniline spill. The reaction can generate highly toxic, volatile chlorinated aniline gases.

    Waste Disposal Plan

    Improper disposal of alkylated anilines poses severe environmental toxicity risks, particularly to aquatic life[8].

    • Segregation: Collect all N-(2-Methylbutyl)-3-(methylsulfanyl)aniline waste in a dedicated, clearly labeled, heavy-duty polyethylene or glass waste container. Validation Step: Ensure the waste container does NOT contain strong oxidizing agents (e.g., nitric acid, peroxides), as anilines can react violently with oxidizers[7].

    • Solid Waste: Contaminated Butyl gloves, absorbent materials from spills, and weighing papers must be placed in a sealed, hazardous solid waste bag.

    • Regulatory Hand-off: Label the container with the exact chemical name, GHS hazard pictograms (Acute Toxicity, Irritant, Environmental Hazard), and date. Disposal must be executed strictly through a licensed hazardous waste disposal contractor in accordance with local and national regulations (e.g., EPA RCRA guidelines)[7][8]. Do not, under any circumstances, allow the material to enter laboratory drains[7].

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.